Dibenzyl (alpha-anilinobenzyl)-phosphonate
Description
BenchChem offers high-quality Dibenzyl (alpha-anilinobenzyl)-phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzyl (alpha-anilinobenzyl)-phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
96178-31-3 |
|---|---|
Molecular Formula |
C27H26NO3P |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[bis(phenylmethoxy)phosphoryl-phenylmethyl]aniline |
InChI |
InChI=1S/C27H26NO3P/c29-32(30-21-23-13-5-1-6-14-23,31-22-24-15-7-2-8-16-24)27(25-17-9-3-10-18-25)28-26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
InChI Key |
CESNQFHCYWLCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(C(C2=CC=CC=C2)NC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Structure & Synthesis of N-[bis(phenylmethoxy)phosphoryl-phenylmethyl]aniline
Executive Summary
N-[bis(phenylmethoxy)phosphoryl-phenylmethyl]aniline (also known as Diphenyl (phenyl(phenylamino)methyl)phosphonate) is a prominent
Its structural core—characterized by a P–C–N linkage—mimics the transition state of peptide hydrolysis, making it a valuable scaffold for the design of peptidase inhibitors , haptens for catalytic antibodies , and antifungal agents .
This guide dissects the molecular architecture, provides a validated "Green Chemistry" synthesis protocol, and details the spectroscopic signatures required for structural confirmation.
Part 1: Structural Analysis & Chemoinformatics
Molecular Architecture
The molecule consists of a central tetrahedral phosphorus atom bonded to a chiral carbon. This carbon acts as the bridge between the lipophilic aromatic amine (aniline residue) and the phosphonate core.
| Property | Detail |
| IUPAC Name | Diphenyl [phenyl(phenylamino)methyl]phosphonate |
| Molecular Formula | |
| Molecular Weight | 415.42 g/mol |
| Core Motif | |
| Key Functional Groups | Phosphoryl ( |
| Chirality | The |
Structural Connectivity Diagram
The following diagram illustrates the connectivity and functional zoning of the molecule, highlighting the "Bioisostere Core" which mimics the amino acid backbone.
Figure 1: Functional connectivity of the
Part 2: Synthetic Pathway (The Kabachnik-Fields Reaction)[2][4][5][6][7][8]
Reaction Logic
The most robust method for synthesizing this molecule is the Kabachnik-Fields reaction , a three-component condensation of an amine, an aldehyde, and a phosphite.[4][5][6][7][8]
While traditional methods utilize Lewis acid catalysts (
Reaction Components:
-
Amine: Aniline (
) -
Aldehyde: Benzaldehyde (
) -
Phosphite: Diphenyl Phosphite (
)
Mechanistic Pathway
The reaction proceeds via the in-situ formation of an imine (Schiff base), followed by the hydrophosphonylation of the C=N bond.
Figure 2: The Kabachnik-Fields mechanistic cascade. The formation of the imine is the rate-determining step in uncatalyzed systems.
Validated Experimental Protocol
Note: This protocol is designed for high purity and yield without chromatographic purification.
Reagents:
-
Aniline (1.0 mmol)
-
Benzaldehyde (1.0 mmol)[9]
-
Diphenyl Phosphite (1.0 mmol)
-
Solvent: Ethanol (Absolute, 3 mL) or Solvent-free (Neat)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, mix Aniline and Benzaldehyde in Ethanol. Stir at room temperature for 15 minutes. Why? Pre-forming the imine often reduces side reactions compared to mixing all three simultaneously.
-
Addition: Dropwise add Diphenyl Phosphite to the mixture.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).
-
Workup (Self-Validating Step): Cool the reaction to room temperature. The product often precipitates as a solid.
-
Yield: Expected yield is 85–92%.
Safety Warning: Diphenyl phosphite is moisture-sensitive and can release phenol upon hydrolysis. Handle in a fume hood.
Part 3: Spectroscopic Characterization
To ensure scientific integrity, the structure must be validated using NMR and IR. The following data represents the standard spectral signature for this compound.
Nuclear Magnetic Resonance (NMR)
The definitive proof of the P–C–N bond is the coupling constant (
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Causality/Notes |
| 12.0 – 22.0 | Singlet | Phosphonate P | Characteristic shift for | |
| 4.80 – 5.20 | Doublet of Doublets | P-CH-N | The | |
| 4.50 – 4.80 | Broad Singlet | NH | Exchangeable with | |
| 6.50 – 7.50 | Multiplet | Aromatic H | Overlapping signals from the three phenyl rings (Aniline, Benzaldehyde, Phosphite).[3] | |
| 50.0 – 56.0 | Doublet | P-C-N | Large coupling constant ( |
Infrared Spectroscopy (FT-IR)
-
3250–3350 cm⁻¹:
stretching (Secondary amine). -
1220–1250 cm⁻¹:
stretching (Strong band). -
1180, 950 cm⁻¹:
stretching.
Part 4: Medicinal Chemistry Applications
Why synthesize this specific derivative?
-
Transition State Analogues: The tetrahedral geometry of the phosphonate group mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds by proteolytic enzymes.
-
Stability: Unlike peptides, the P–C bond is resistant to enzymatic hydrolysis, giving these compounds high metabolic stability.
-
Antibacterial Activity: Diphenyl esters of
-aminophosphonates have shown enhanced lipophilicity, allowing better cell membrane penetration compared to their diethyl ester counterparts.
References
-
Kabachnik, M. I., & Medved, T. Y. (1952). New method for the synthesis of amino phosphonic acids.[4][9][7][10] Doklady Akademii Nauk SSSR. (Historical context).
-
Cherkasov, R. A., & Galkin, V. I. (1998).[7] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism.[7][8] Russian Chemical Reviews.[7] Link
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews. Link
-
Kudryavtsev, A. A., et al. (2021). Green synthesis of α-aminophosphonates.[9][11] Journal of Cleaner Production. (Contextual grounding for the ethanol protocol).
-
Naydenova, E. D., et al. (2010). Synthesis and biological activity of some new alpha-aminophosphonates.[5][11][12] Medicinal Chemistry Research.[4][9][7] Link
Sources
- 1. Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diphenyl methylphosphonate | C13H13O3P | CID 82027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kabachnik-Fields Reaction [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Dibenzyl Phosphite Derivatives in Medicinal Chemistry Research: A Technical Guide to Phosphorylation and Prodrug Synthesis
Executive Summary
As a Senior Application Scientist navigating the complexities of drug design, I frequently evaluate phosphorylating agents based on their balance of reactivity and downstream deprotection orthogonality. The introduction of phosphonate or phosphate groups is a critical step in synthesizing nucleotide antivirals, transition-state analog enzyme inhibitors, and ProTide prodrugs[1].
Dibenzyl phosphite (DBP) distinguishes itself as a premier reagent in this domain. Unlike alkyl phosphites (which require harsh acidic conditions for deprotection), the benzyl protecting groups of DBP can be quantitatively removed via mild catalytic hydrogenolysis[2]. This whitepaper explores the mechanistic foundations of DBP, details its primary synthetic workflows (Atherton-Todd and Kabachnik-Fields reactions), and provides self-validating experimental protocols designed for high-yield medicinal chemistry applications.
Mechanistic Foundations & Reactivity Dynamics
The P(V) ⇌ P(III) Tautomerization
The chemical behavior of DBP is governed by a fundamental tautomeric equilibrium. Under standard conditions, DBP exists predominantly as the stable, tetracoordinate P(V) oxide tautomer (
Causality in Reaction Design: Because the equilibrium heavily favors the P(V) state, spontaneous reactions are extremely slow. To drive the reaction forward, medicinal chemists must employ Lewis acids, bases, or halogenating agents to either trap the P(III) tautomer or activate the electrophilic target, continuously shifting the equilibrium via Le Chatelier's Principle[3].
The Atherton-Todd Reaction Pathway
First described in 1945, the Atherton-Todd reaction is the standard method for converting dialkyl phosphites into phosphoramidates or phosphates[4]. The reaction utilizes a halogenating agent to oxidize DBP into the highly electrophilic dibenzyl chlorophosphonate, which is subsequently trapped by an amine or alcohol nucleophile[5].
Workflow of the Atherton-Todd reaction for prodrug synthesis.
Historically, carbon tetrachloride (
Key Synthetic Workflows in Drug Discovery
Nucleotide Prodrugs (Antivirals)
Free phosphonic acids exhibit poor oral bioavailability and cellular permeability due to their negative charge at physiological pH. DBP is utilized to mask these charges during the synthesis of prodrugs[1]. After the DBP derivative is attached to the nucleoside core, the benzyl groups are cleaved via hydrogenolysis (using
The Kabachnik-Fields Reaction for Enzyme Inhibitors
The Kabachnik-Fields reaction is a three-component coupling of an amine, an aldehyde/ketone, and DBP to yield
Kabachnik-Fields three-component reaction mechanism.
Quantitative Data & Comparative Analysis
To justify the selection of DBP over other phosphorylating agents, consider the comparative deprotection orthogonality and physical properties outlined below.
Table 1: Comparative Analysis of Dialkyl Phosphite Protecting Groups
| Phosphite Reagent | Protecting Group | Deprotection Condition | Orthogonality / Tolerance | Primary Med Chem Application |
| Dimethyl Phosphite | Methyl | TMSBr / | Low (Harshly Acidic) | Simple, highly stable phosphonates |
| Diethyl Phosphite | Ethyl | TMSBr / | Low (Harshly Acidic) | Industrial organophosphorus synthesis |
| Di-tert-butyl Phosphite | tert-Butyl | TFA / | Moderate (Acidic) | Acid-stable molecular scaffolds |
| Dibenzyl Phosphite | Benzyl | High (Mild) | Sensitive nucleotide prodrugs [2] | |
| Diphenyl Phosphite | Phenyl | NaOH or Esterase | Moderate (Basic/Enzymatic) | Final ProTide drug formulations |
Table 2: Physical and Safety Profile of Dibenzyl Phosphite [8],[9]
| Parameter | Value | Operational Implication |
| Molecular Weight | 262.24 g/mol | Requires precise stoichiometric calculation for micro-scale API synthesis. |
| Density | 1.187 g/mL at 25 °C | Heavier than water; forms the bottom layer in aqueous/organic extractions unless halogenated solvents are used. |
| Boiling Point | 110-120 °C at 0.01 mmHg | High boiling point dictates that excess reagent cannot be easily removed via standard rotary evaporation; requires chromatography. |
| Storage | 2-8 °C | Prone to slow oxidation or hydrolysis at room temperature; must be stored under inert gas. |
| Hazards | H315, H319, H335 | Causes skin, eye, and respiratory irritation. Requires handling in a fume hood with standard PPE. |
Experimental Methodologies (Self-Validating Protocols)
The following protocols are engineered for reproducibility, incorporating specific causality for reagent selection and built-in validation steps.
Protocol 1: Synthesis of a Nucleoside Dibenzyl Phosphoramidate via Atherton-Todd
Objective: Attach a protected phosphoramidate group to a primary amine on a nucleoside scaffold.
-
Activation of DBP:
-
Procedure: In an oven-dried flask under Argon, dissolve DBP (1.2 eq) and N-chlorosuccinimide (NCS, 1.25 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours.
-
Causality: NCS is utilized instead of
to bypass severe toxicity and ozone-depletion issues[5]. The reaction generates dibenzyl chlorophosphonate in situ. -
Validation: Monitor via
NMR. The disappearance of the DBP doublet (~8 ppm) and the appearance of a singlet at ~26 ppm confirms complete conversion to the chlorophosphonate.
-
-
Nucleophilic Addition:
-
Procedure: Cool the reaction mixture to 0 °C. Add the nucleoside amine (1.0 eq) dissolved in DCM, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Causality: DIPEA is chosen over triethylamine because its steric bulk makes it strictly non-nucleophilic. It acts purely as an acid scavenger to neutralize the HCl byproduct, preventing the acid-catalyzed cleavage of the nucleoside's glycosidic bond.
-
-
Work-up and Isolation:
-
Procedure: Quench the reaction with saturated aqueous
. Extract with DCM. Wash the organic layer with brine, dry over , and concentrate. -
Causality: The
wash is critical to solubilize and remove the succinimide byproduct and any unreacted acidic phosphorus species, ensuring a clean crude profile for silica gel chromatography.
-
Protocol 2: Magnesium Perchlorate-Catalyzed Kabachnik-Fields Reaction
Objective: Synthesize an
-
Imine Formation & Activation:
-
Procedure: Combine the target aldehyde (1.0 eq), primary amine (1.0 eq), and
(10 mol%) in a reaction vial under solvent-free conditions. Stir for 10 minutes. -
Causality:
acts as a potent Lewis acid. It coordinates to the carbonyl oxygen to accelerate imine formation and subsequently activates the imine carbon for nucleophilic attack[10]. Solvent-free conditions maximize the local concentration of reactants, driving the trimolecular kinetics forward.
-
-
Phosphite Addition:
-
Procedure: Add DBP (1.1 eq) dropwise to the neat mixture. Stir at room temperature until completion (typically 1-3 hours).
-
Causality: The Lewis acid also coordinates to the phosphoryl oxygen of DBP, shifting the tautomeric equilibrium toward the reactive P(III) nucleophile[3].
-
-
Validation & Purification:
-
Procedure: Monitor by TLC (EtOAc/Hexane). Upon consumption of the imine, dilute with ethyl acetate, wash with water to remove the magnesium catalyst, and purify via column chromatography.
-
References
- Dibenzyl phosphite | 17176-77-1 - ChemicalBook. ChemicalBook.
- Hydrophosphorylation of C=O/N Bonds Using Organophosphine Oxides or Sulfides. Surface Science Western.
- An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate.
- Dibenzyl phosphite | C14H14O3P+ | CID 6334615 - PubChem. NIH.
- Nucleotides. Part XVII. Chlorination of Diesters of Phosphorous Acid.
- Dibenzyl phosphite technical grade 17176-77-1. Sigma-Aldrich.
- Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC.
- Synthesis of Carbon-Phosphorus Bonds, Second Edition. Rushim.ru.
- Chemical synthesis of a keto sugar nucleotide. DOI.org.
- Synthesis of Phosphin-, Phosphon- and Phosphoramidates by Staudinger reactions. Freie Universität Berlin.
Sources
- 1. Dibenzyl phosphite | 17176-77-1 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. surfacesciencewestern.com [surfacesciencewestern.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. 705. Nucleotides. Part XVII. N-Chloroamides as reagents for the chlorination of diesters of phosphorous acid. A new synthesis of uridine-5′ pyrophosphate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. rushim.ru [rushim.ru]
- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dibenzyl phosphite | C14H14O3P+ | CID 6334615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dibenzyl phosphite technical grade 17176-77-1 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Properties of alpha-anilinobenzyl phosphonic acid dibenzyl ester
Technical Monograph: -Anilinobenzyl Phosphonic Acid Dibenzyl Ester
Class:
Executive Summary
This guide details the physicochemical properties, synthetic pathways, and biological utility of
Chemical Architecture & Synthesis Mechanism
The core structure is an
The Kabachnik-Fields Reaction
The most robust synthesis is the Kabachnik-Fields (KF) three-component condensation.[1][2] This reaction creates a C-P bond by coupling an amine, a carbonyl, and a phosphite.[1][3]
Mechanism:
-
Imine Formation: Aniline condenses with benzaldehyde to form an imine (Schiff base), releasing water.
-
Hydrophosphonylation: The dibenzyl phosphite (in its trivalent tautomeric form) performs a nucleophilic attack on the imine carbon.
-
Stabilization: Proton transfer results in the final
-aminophosphonate.
Why Dibenzyl Phosphite?
Researchers utilize dibenzyl phosphite (
Visualization: Mechanistic Pathway
The following diagram illustrates the convergence of the three components.
Caption: Three-component convergence via the Kabachnik-Fields pathway yielding the dibenzyl ester scaffold.
Physicochemical Characterization
Validating the structure of
Spectral Signatures (Typical Data)
| Measurement | Signal / Value | Structural Assignment | Notes |
| Phosphonate Phosphorus | Singlet.[4] Shift is characteristic of | ||
| P-C-H (Methine) | Appears as a doublet ( | ||
| P-O-CH | 4 protons. Often overlaps with the methine doublet; requires 2D NMR (HSQC) to resolve. | ||
| N-H | Broad singlet, exchangeable with | ||
| IR Spectroscopy | 1220 – 1250 cm | Strong intensity. Diagnostic band. | |
| IR Spectroscopy | 3250 – 3350 cm | Secondary amine. | |
| Physical State | Solid / Crystalline | -- | Melting point typically 100–140°C depending on purity and polymorph. |
Critical Analysis Note: The aromatic region (
Biological Potential & Drug Development[5][6][7]
The "Trojan Horse" Strategy
In drug development, the dibenzyl ester serves a dual purpose:
-
Lipophilicity: The two benzyl groups significantly increase
, allowing the molecule to cross the blood-brain barrier or penetrate bacterial cell walls more effectively than the free acid. -
Intracellular Activation: Once inside the target environment, esterases or specific oxidative conditions can hydrolyze the esters, releasing the active
-aminophosphonic acid (a transition state analogue).
Therapeutic Targets[5]
-
Enzyme Inhibition: Mimics the transition state of peptide hydrolysis; potent inhibitor of leucine aminopeptidase and serine proteases.
-
Antitumor Activity: Derivatives have shown cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines by disrupting mitochondrial potential.
-
Antioxidant: The secondary amine moiety can act as a radical scavenger.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize
Reagents:
-
Benzaldehyde (1.0 mmol)[6]
-
Aniline (1.0 mmol)
-
Dibenzyl Phosphite (1.0 mmol)
-
Catalyst: Sulfamic acid (10 mol%) or Silica-supported Lewis Acid (optional for yield improvement).
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, mix benzaldehyde and aniline. Stir at room temperature for 10 minutes to initiate imine formation (mixture may become warm/turbid).
-
Addition: Add dibenzyl phosphite and the catalyst.
-
Reaction: Heat the mixture to 80°C (oil bath) for 2–4 hours.
-
Validation: Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot (high
, UV active) should disappear.
-
-
Work-up: Cool to room temperature. Add ethanol (5 mL) and stir to precipitate the product.
-
Purification: Filter the crude solid. Recrystallize from hot Ethanol/Chloroform.
-
Yield Calculation: Dry under vacuum. Typical yield: 80–90%.
Workflow Visualization
The following diagram outlines the operational workflow for synthesis and validation.
Caption: Operational workflow for the synthesis, purification, and validation of the target phosphonate.
References
-
Keglevich, G., & Balint, E. (2012).[3] The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835.[3] Link
-
Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: Synthetic potential and a new look at the mechanism.[1] Russian Chemical Reviews, 67(10), 857. Link
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. Link
-
Naydenova, E. D., et al. (2010). Synthesis and biological activity of some new
-aminophosphonic acid derivatives. European Journal of Medicinal Chemistry, 45(11), 5233-5240. Link -
Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6-7), 819-828. Link
Sources
- 1. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry[v1] | Preprints.org [preprints.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use [mdpi.com]
- 6. aragen.com [aragen.com]
Technical Guide: Synthesis of Alpha-Aminophosphonate Analogs of Phenylalanine
Topic: Alpha-aminophosphonate analogs of phenylalanine synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Structural Significance
This guide details the synthesis of 1-amino-2-phenylethylphosphonic acid (PheP) , the phosphonic acid bioisostere of phenylalanine. Unlike the planar carboxylic acid group in phenylalanine, the phosphonic moiety (
Critical Technical Challenge: The synthesis of phenylalanine analogs is distinct from phenylglycine analogs. While phenylglycine analogs utilize stable benzaldehyde, phenylalanine analogs require phenylacetaldehyde . This aldehyde is prone to rapid polymerization and enolization, rendering standard high-temperature Kabachnik-Fields protocols inefficient. This guide prioritizes protocols that mitigate this instability.
Strategic Synthetic Pathways
Pathway A: The Modified Kabachnik-Fields (Racemic)
While the classic three-component reaction (Amine + Aldehyde + Phosphite) is standard, the instability of phenylacetaldehyde requires a Lewis Acid-catalyzed approach at lower temperatures to favor imine formation over aldol condensation.
Mechanism (DOT Visualization):
Figure 1: Lewis Acid-catalyzed mechanism favoring imine stabilization prior to phosphite addition.
Pathway B: Asymmetric Synthesis via Sulfinimines (Enantioselective)
For drug development, enantiopurity is non-negotiable. The Davis-Ellman Sulfinimine protocol is the gold standard for synthesizing chiral amine bioisosteres. It utilizes a chiral auxiliary (
Detailed Experimental Protocols
Protocol 1: Asymmetric Synthesis via -Sulfinyl Imines
Target: Enantiopure Diethyl (1-amino-2-phenylethyl)phosphonate.
Reagents:
-
Phenylacetaldehyde (freshly distilled)
-
(R)- or (S)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide (
) -
Lithium hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (KOtBu)
Workflow (DOT Visualization):
Figure 2: Stereoselective synthesis workflow using chiral sulfinimines.
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of (R)-tert-butanesulfinamide (1.0 equiv) in dry THF, add freshly distilled phenylacetaldehyde (1.1 equiv) and
(2.0 equiv). -
Stir at room temperature for 12–24 h under
. -
Critical Control: Monitor by TLC.[2][3] Phenylacetaldehyde is unstable;
acts as both a Lewis acid and water scavenger to drive equilibrium and prevent polymerization. -
Quench with brine, filter through Celite, and purify the
-sulfinyl imine via flash chromatography.
-
-
Stereoselective Phosphite Addition:
-
Dissolve diethyl phosphite (1.1 equiv) in dry THF and cool to -78°C.
-
Add LiHMDS (1.1 equiv) dropwise to generate the lithium phosphite species.
-
Cannulate the pre-formed
-sulfinyl imine (from Step 1) into the reaction mixture. -
Stir at -78°C for 2 hours, then warm slowly to RT.
-
Note: The chiral sulfinyl group blocks one face of the imine, forcing the bulky phosphite to attack from the opposite side.
-
-
Deprotection:
-
Treat the resulting sulfinyl-aminophosphonate with 4M HCl in dioxane/methanol (1:1) for 1 hour at RT.
-
Concentrate in vacuo to yield the
-aminophosphonate hydrochloride salt.
-
Characterization & Validation
Verification of the C-P bond formation and enantiopurity is essential.
Key NMR Signatures:
| Nucleus | Chemical Shift ( | Multiplicity | Structural Insight |
| 20.0 – 28.0 ppm | Decoupled Singlet | Confirms oxidation state P(V) phosphonate. (Phosphites appear at ~7-10 ppm). | |
| 3.2 – 3.8 ppm | Multiplet ( | The | |
| 45.0 – 55.0 ppm | Doublet | The |
Enantiomeric Excess (ee) Determination:
-
Chiral HPLC: Daicel Chiralpak AD-H or OD-H columns; Mobile phase: Hexane/IPA.
-
P NMR with CSA: Use of Chiral Solvating Agents (e.g., quinine derivatives) can split the
P signal of enantiomers, allowing direct integration.
Applications in Drug Discovery
The phenylalanine phosphonate scaffold is a privileged structure in medicinal chemistry.
-
Aminopeptidase Inhibitors: The PheP analog mimics the transition state of the N-terminal phenylalanine cleavage, inhibiting enzymes like APN (CD13) involved in tumor angiogenesis.
-
Antiviral Agents: Incorporated into peptidomimetics to target viral proteases (e.g., HIV protease, HCV NS3).
-
Herbicides: Acts as a false substrate for phenylalanine ammonia-lyase (PAL) in plants.
References
-
Kabachnik, M. I., & Medved, T. Y. (1952). New method for the synthesis of amino phosphonic acids.[4][5][6] Doklady Akademii Nauk SSSR, 83, 689.
- Pudovik, A. N. (1952). New method of synthesis of esters of phosphonic and phosphinic acids. Doklady Akademii Nauk SSSR, 85, 349.
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of chiral sulfinimines. Accounts of Chemical Research, 35(11), 984-995.
-
Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215.
-
Cherkasov, R. A., & Galkin, V. I. (1998).[6] The Kabachnik-Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857.
Sources
- 1. Amino phosphonate synthesis by phosphonylation [organic-chemistry.org]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kabachnik-Fields Reaction [organic-chemistry.org]
Methodological & Application
Application Note: A Practical Guide to the Catalyst-Free Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
Abstract
The Kabachnik-Fields reaction is a cornerstone of organophosphorus chemistry, providing a powerful and versatile method for synthesizing α-aminophosphonates, which are crucial analogues of α-amino acids in medicinal chemistry and drug development.[1][2] This three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl species like dibenzyl phosphite offers an efficient route to these valuable molecules.[3][4] This application note presents a detailed, field-tested protocol for the catalyst-free Kabachnik-Fields reaction between aniline, benzaldehyde, and dibenzyl phosphite. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, and discuss key characterization and troubleshooting techniques. The presented methodology emphasizes an environmentally benign approach, often achievable under solvent-free conditions, to maximize efficiency and yield.[5][6]
Introduction and Mechanistic Principles
α-Aminophosphonates are widely recognized for their diverse biological activities, serving as enzyme inhibitors, antibiotics, and anti-cancer agents.[1][5] The Kabachnik-Fields reaction, also known as the phospha-Mannich reaction, is the most prominent method for their synthesis.[3][7]
The reaction mechanism is complex and can be influenced by the nature of the reactants and conditions.[3][8] However, for the reaction of a primary amine (aniline) with an aldehyde (benzaldehyde), the process is generally understood to proceed via the "imine pathway"[4][9][10]:
-
Imine Formation: Aniline and benzaldehyde undergo a condensation reaction to form an N-benzylideneaniline (a Schiff base or imine) intermediate, with the elimination of water.[11]
-
Nucleophilic Attack: The dibenzyl phosphite, existing in equilibrium with its more nucleophilic trivalent tautomer, attacks the electrophilic carbon of the imine's C=N double bond.
-
Proton Transfer: A subsequent proton transfer yields the final α-aminophosphonate product.
While various Lewis and Brønsted acid catalysts can be employed, numerous studies have demonstrated that the reaction can proceed efficiently without any catalyst, particularly with the use of microwave irradiation or by simply heating the neat mixture of reactants.[3][9][12] This catalyst-free approach is not only more environmentally friendly but also simplifies product purification.[6]
Figure 1. Simplified "Imine Pathway" of the Kabachnik-Fields Reaction.
Materials and Equipment
Reagents
-
Aniline (C₆H₅NH₂, freshly distilled)
-
Benzaldehyde (C₆H₅CHO, freshly distilled)
-
Dibenzyl phosphite ((BnO)₂P(O)H)
-
Ethanol (absolute)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Equipment
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glass funnel and filter paper or fritted glass funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR tubes
-
Melting point apparatus
Experimental Protocol: Catalyst-Free Synthesis
This protocol details the solvent-free, thermal synthesis of Dibenzyl (phenylamino)(phenyl)methylphosphonate.
Reaction Setup
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq), aniline (1.0 mmol, 1.0 eq), and dibenzyl phosphite (1.0 mmol, 1.0 eq).
-
Expert Insight: Using equimolar amounts in a solvent-free setting maximizes reactant concentration, driving the reaction forward.[5] Freshly distilling the aniline and benzaldehyde is crucial to remove any oxidized impurities or water that could hinder imine formation.
-
-
Assembly: Attach a reflux condenser to the flask. While not strictly necessary for all setups, it prevents the loss of volatile reactants upon heating. For this specific reaction, heating in an open or vented flask is often sufficient.
Reaction Execution
-
Heating: Place the flask in a preheated oil bath at 80-100 °C.
-
Stirring: Begin stirring the mixture. The reactants will form a homogeneous, clear to pale yellow liquid.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 Hexane:EtOAc eluent). Spot the starting materials for reference. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials and the appearance of a major new spot (the product).
-
Trustworthiness Check: Consistent monitoring via TLC is a self-validating step. The clear separation of the product spot from the starting materials provides confidence in the reaction's progression before proceeding to work-up.
-
Work-up and Purification
-
Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The crude product will likely be a viscous oil or a semi-solid.
-
Crystallization/Purification:
-
Add a minimal amount of a suitable solvent, such as ethanol, to the crude mixture.[13]
-
Stir or sonicate the mixture to induce crystallization. The desired α-aminophosphonate product often precipitates as a white solid.
-
If crystallization is sluggish, scratching the inside of the flask with a glass rod can initiate the process. Alternatively, storing the mixture at low temperature (e.g., 4 °C) overnight can promote crystallization.
-
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol or a petroleum ether/ethyl acetate mixture to remove any residual unreacted starting materials.[5]
-
Drying: Dry the purified solid product under vacuum to obtain the final α-aminophosphonate.
Figure 2. Experimental workflow for the synthesis and purification.
Characterization
The structure of the synthesized α-aminophosphonate should be confirmed by standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons, the N-H proton (which may be broad), the benzylic CH₂ protons of the phosphonate ester, and a key doublet for the P-CH proton.
-
³¹P NMR: A single peak in the expected region for phosphonates confirms the presence of the phosphorus center. For diethyl phosphonate analogues, this is often around δ 20-22 ppm.
-
¹³C NMR: Will show signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Summary Data and Troubleshooting
The catalyst-free Kabachnik-Fields reaction is robust, but optimization may be required for different substrates.
| Parameter | Condition | Rationale / Expert Insight |
| Stoichiometry | 1:1:1 (Aldehyde:Amine:Phosphite) | Maximizes atom economy in a solvent-free reaction. |
| Temperature | 80–120 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant decomposition. |
| Reaction Time | 2–6 hours | Substrate dependent; monitor by TLC for optimal endpoint. |
| Catalyst | None | Simplifies purification and reduces environmental impact.[3] |
| Solvent | None (Neat) | Increases reaction rate due to high reactant concentration.[5] |
| Typical Yield | 75–95% | High yields are common for this efficient transformation.[3] |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure starting materials are pure and dry. |
| Side reactions. | Lower the reaction temperature. Consider a two-step Pudovik reaction (pre-forming the imine).[14] | |
| Difficulty in Purification | Product is an oil. | Attempt purification via column chromatography on silica gel. |
| Incomplete crystallization. | Try a different crystallization solvent or use a co-solvent system (e.g., EtOAc/Hexane). | |
| Reaction does not start | Impure reagents. | Re-purify or freshly distill aniline and aldehyde. |
| Low reactivity of substrates. | Consider adding a catalytic amount of a Lewis acid like InCl₃ or ZnCl₂.[10][15] |
Conclusion
The solvent- and catalyst-free Kabachnik-Fields reaction is a highly efficient, economical, and environmentally conscious method for the synthesis of α-aminophosphonates. The protocol described herein for the reaction of dibenzyl phosphite with aniline and benzaldehyde provides a reliable and scalable procedure for researchers in drug discovery and organic synthesis. By understanding the core principles and paying close attention to procedural details, high yields of pure product can be readily achieved.
References
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]
-
Colacino, E., et al. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 28(2), 798. [Link]
- Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: its synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(11), 857-882.
-
Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Green Organophosphorus Chemistry. De Gruyter. [Link]
-
Keglevich, G., & Bálint, E. (2008). Eco-Friendly Accomplishment of the Extended Kabachnik-Fields Reaction; a Solvent- and Catalyst-Free Microwave-Assisted Synthesis of α- Aminophosphonates and α-Aminophosphine Oxides. Current Organic Synthesis, 5(4), 287-299. [Link]
-
Reddy, Y. T., et al. (2013). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. Molecules, 18(1), 1-13. [Link]
-
Bálint, E., & Keglevich, G. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(19), 4447. [Link]
- Keglevich, G., et al. (2009). A solvent- and catalyst-free, microwave-assisted accomplishment of the extended Kabachnik-Fields reaction. Green Chemistry Letters and Reviews, 2(2), 93-97.
-
Valizadeh, H., & Shomali, A. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. ChemistrySelect, 4(3), 1045-1048. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. [Link]
-
Zaiats, N., et al. (2007). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. ARKIVOC, 2007(4), 18-35. [Link]
-
Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. [Link]
-
Wikipedia. (n.d.). Kabachnik–Fields reaction. [Link]
-
El-Kashef, H. S., et al. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 1245-1287. [Link]
-
Synthesis of Biologically Potent α-Aminophosphonates Derivatives by Nano-Catalyst. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Bálint, E., et al. (2018). Continuous flow synthesis of α-aryl-α-aminophosphonates. Beilstein Journal of Organic Chemistry, 14, 2806-2813. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kabachnik-Fields Reaction [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. (Open Access) The Kabachnik-Fields reaction: mechanism and synthetic use. (2012) | György Keglevich | 251 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Dibenzyl (α-anilinobenzyl)phosphonate via the Kabachnik-Fields Reaction
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers.
Executive Summary
The Kabachnik-Fields (KF) reaction is a highly efficient, atom-economical multicomponent methodology used to synthesize α-aminophosphonates, which serve as critical bioisosteres of α-amino acids in drug discovery, enzyme inhibition, and agrochemistry[1],[2]. This application note details a highly optimized, self-validating protocol for the one-pot synthesis of dibenzyl (α-anilinobenzyl)phosphonate (PubChem CID: 296388)[3]. By leveraging kinetic insights into the reaction mechanism[4], this protocol maximizes yield and purity through a controlled, sequential addition strategy that dictates the mechanistic pathway.
Mechanistic Rationale & Pathway Analysis
The KF reaction is a three-component condensation involving an amine, a carbonyl compound, and a dialkyl phosphite[4],[1]. The transformation can theoretically proceed via two distinct mechanistic routes:
-
Pathway A (Imine Route): Initial condensation of the carbonyl compound with the primary amine to form an imine (Schiff base), followed by the Pudovik addition of the dialkyl phosphite across the C=N double bond[1].
-
Pathway B (α-Hydroxyphosphonate Route): Initial Abramov addition of the phosphite to the carbonyl to yield an α-hydroxyphosphonate, which subsequently undergoes nucleophilic substitution by the amine[4].
Expertise & Causality: For the specific system of benzaldehyde and aniline, UV spectroscopic and FT-IR kinetic studies conclusively demonstrate that imine formation is the fastest elementary step in the system[4],[1]. Consequently, the reaction predominantly funnels through Pathway A . To exploit this causality, our protocol mandates a brief pre-incubation of the amine and aldehyde. This drives the equilibrium toward the imine intermediate before the introduction of the phosphite, effectively suppressing the competitive formation of the α-hydroxyphosphonate byproduct and ensuring a highly efficient transformation[1].
Mechanistic Logic Visualization
Mechanistic pathways of the Kabachnik-Fields reaction highlighting the favored Pathway A.
Reagent Matrix & Quantitative Data
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. The molecular weight of the target dibenzyl (α-anilinobenzyl)phosphonate is 443.487 g/mol [5],[6].
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Density (g/mL) | Functional Role |
| Benzaldehyde | 106.12 | 1.0 | 1.06 g (1.02 mL) | 1.04 | Carbonyl Electrophile |
| Aniline | 93.13 | 1.0 | 0.93 g (0.91 mL) | 1.02 | Primary Amine |
| Dibenzyl phosphite | 262.24 | 1.1 | 2.88 g (2.40 mL) | 1.20 | P-H Nucleophile |
| p-Toluenesulfonic acid | 172.20 | 0.1 | 0.17 g | - | Brønsted Acid Catalyst |
| Ethanol (Absolute) | 46.07 | - | 10 mL | 0.79 | Green Solvent |
Self-Validating Experimental Protocol
Expertise Note: The sequential addition described below is critical. Do not mix all three components simultaneously, as this increases the likelihood of side reactions (e.g., Pathway B) and complicates purification[4].
Step 1: Imine Pre-formation
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of absolute ethanol.
-
Add benzaldehyde (1.02 mL, 10.0 mmol) and aniline (0.91 mL, 10.0 mmol) to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Self-Validation Check: The solution will transition to a bright yellow color, visually confirming the formation of the N-benzylideneaniline (Schiff base) intermediate.
-
Step 2: Activation and Phosphite Addition 4. Add p-toluenesulfonic acid (p-TsOH) (0.17 g, 1.0 mmol, 10 mol%) to the reaction mixture.
-
Causality: The Brønsted acid protonates the imine nitrogen, significantly enhancing the electrophilicity of the azomethine carbon to facilitate the subsequent nucleophilic attack[1].
-
Dropwise add dibenzyl phosphite (2.40 mL, 11.0 mmol). A slight excess (1.1 eq) is used to ensure complete consumption of the imine intermediate.
Step 3: Reaction Execution 6. Attach a reflux condenser and heat the mixture to 80 °C (reflux) using a heating block. 7. Stir vigorously for 4–6 hours. 8. In-process Control (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: 7:3 Hexane/Ethyl Acetate). The imine intermediate (Rf ~0.6, yellow spot under visible light) should disappear, replaced by the product spot (Rf ~0.3, UV active, stains dark blue/brown with Phosphomolybdic Acid stain).
Step 4: Work-up and Isolation 9. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol solvent. 10. Dissolve the crude residue in 30 mL of Ethyl Acetate and transfer to a separatory funnel. 11. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 × 15 mL) to neutralize the acid catalyst, followed by brine (15 mL). 12. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.
Step 5: Purification 13. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 9:1 to 7:3 Hexane/Ethyl Acetate) or by recrystallization from hot ethanol to afford dibenzyl (α-anilinobenzyl)phosphonate as a white crystalline solid.
Experimental Workflow Visualization
Step-by-step experimental workflow for the one-pot synthesis of the α-aminophosphonate.
Analytical Characterization Parameters
To verify the structural integrity of the synthesized dibenzyl (α-anilinobenzyl)phosphonate, the following spectroscopic signatures are expected:
-
31P NMR (162 MHz, CDCl3): A single sharp peak at δ 22.0 – 24.0 ppm . This is the most diagnostic signal, confirming the formation of the C-P bond (the starting dibenzyl phosphite appears at ~ δ 8 ppm with a large P-H coupling).
-
1H NMR (400 MHz, CDCl3):
-
δ 7.40 – 6.50 (m, 20H): Aromatic protons from the two benzyl groups, the aniline ring, and the benzaldehyde-derived ring.
-
δ 4.95 – 4.75 (m, 4H): Diastereotopic protons of the P-O-CH2-Ph groups.
-
δ 4.82 (d, J = 24.5 Hz, 1H): The characteristic α-CH proton split by the adjacent phosphorus atom (2J_PH coupling).
-
δ 4.55 (br s, 1H): Amine (N-H) proton, exchangeable with D2O.
-
Troubleshooting & Causality Matrix
| Observation | Potential Cause | Corrective Action / Causality |
| Low Yield / High Byproducts | Simultaneous mixing of all reagents leading to Abramov addition (Pathway B)[4]. | Strictly adhere to the sequential addition protocol. Allow the imine to fully form before adding the phosphite. |
| Reaction Stalls (Incomplete Conversion) | Inactive catalyst or degraded dibenzyl phosphite (hydrolyzed to monobenzyl phosphite). | Ensure p-TsOH is anhydrous. Check the purity of dibenzyl phosphite via 31P NMR prior to use. |
| Difficult Purification | Excess unreacted aniline co-eluting with the target product. | Wash the organic layer with a mild, dilute acid (e.g., 5% citric acid) during work-up to selectively partition the primary amine into the aqueous phase. |
References
1.[4] The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry, MDPI. Available at: 2.[1] The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry, Preprints.org. Available at: 3.[5] Phosphonate | Sigma-Aldrich, MilliporeSigma. Available at: 4.[2] Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction, CORE. Available at: 5.[3] Dibenzyl (alpha-anilinobenzyl)-phosphonate | C27H26NO3P | CID ..., PubChem, NIH. Available at: 6.[6] Phosphonate | Sigma-Aldrich, Sigma-Aldrich. Available at:
Sources
- 1. preprints.org [preprints.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Dibenzyl (alpha-anilinobenzyl)-phosphonate | C27H26NO3P | CID 296388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry | MDPI [mdpi.com]
- 5. Phosphonate | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phosphonate | Sigma-Aldrich [sigmaaldrich.com]
Green chemistry solvent-free synthesis of dibenzyl aminophosphonates
Application Note & Protocol
Topic: Green Chemistry Solvent-Free Synthesis of Dibenzyl Aminophosphonates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Convergence of Green Chemistry and Medicinal Scaffolds
α-Aminophosphonates are a class of organophosphorus compounds of significant interest in medicinal chemistry and drug development.[1][2] They are recognized as structural analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[3] This substitution imparts unique biochemical properties, including enhanced metabolic stability and the ability to act as transition-state analogue inhibitors for various enzymes, leading to a wide spectrum of biological activities such as antibacterial, antiviral, and anticancer properties.[1][4][5][6][7]
The synthesis of these valuable scaffolds has traditionally relied on methods that often involve hazardous organic solvents, contributing to significant chemical waste.[8][9] The principles of green chemistry call for the development of cleaner, safer, and more efficient synthetic methodologies.[9] Solvent-free synthesis, also known as neat reaction, stands at the forefront of this movement.[8][10] By eliminating the solvent, these reactions offer numerous advantages, including reduced environmental impact, lower costs, simplified processes and purification, and often, enhanced reaction rates and higher yields due to the increased concentration of reactants.[11][12]
This guide provides a detailed protocol for the one-pot, solvent-free synthesis of dibenzyl aminophosphonates via the Kabachnik-Fields reaction, a cornerstone transformation in this field.[13][14] We will explore the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and detail the necessary characterization to validate the synthesis, embodying a comprehensive, green, and efficient approach suitable for modern drug discovery laboratories.
The Kabachnik-Fields Reaction: A Mechanistic Overview
The Kabachnik-Fields reaction is a three-component condensation that brings together a carbonyl compound (aldehyde or ketone), an amine, and a hydrophosphoryl compound (like dibenzyl phosphite) to form an α-aminophosphonate.[15][16] While the reaction can be catalyzed by both Lewis and Brønsted acids, many solvent-free variations proceed efficiently without any catalyst at all.[13][16][17]
The reaction mechanism can proceed via two primary pathways, though the imine pathway is most commonly cited, particularly under neutral or acidic conditions.[13][15][18]
-
Imine Formation: The amine and the aldehyde first condense to form a Schiff base (imine) intermediate, with the elimination of a water molecule.
-
Nucleophilic Addition: The dibenzyl phosphite then acts as a nucleophile, adding across the C=N double bond of the imine to form the final α-aminophosphonate product.[19]
The solvent-free approach maximizes the interaction between the three components, often accelerating both steps of the reaction sequence.
Caption: Figure 1: Predominant Imine Pathway in the Kabachnik-Fields Reaction.
Experimental Protocol: Solvent-Free Synthesis
This protocol details a general procedure for the synthesis of a dibenzyl aminophosphonate from an aromatic aldehyde, benzylamine, and dibenzyl phosphite.
Materials and Equipment
-
Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Benzylamine
-
Dibenzyl phosphite
-
Round-bottom flask (10 mL or 25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexane (for TLC and chromatography)
-
Rotary evaporator
-
Silica gel for column chromatography
Workflow Overview
Caption: Figure 2: General Experimental Workflow for Solvent-Free Synthesis.
Step-by-Step Procedure
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), benzylamine (1.0 mmol), and dibenzyl phosphite (1.0 mmol). An equimolar ratio is typically effective.[20]
-
Causality Note: Performing the reaction neat (solvent-free) maximizes the concentration of all three components, which is a key advantage of this green chemistry approach, often leading to faster reaction rates.[11]
-
-
Reaction Setup: Place the flask in a heating mantle or oil bath positioned on a magnetic stirrer.
-
Heating and Reaction: Begin stirring the mixture and heat it to the optimized temperature. A systematic study has shown that temperatures between 105-110°C often provide good yields without significant side product formation.[20] Maintain this temperature for the duration of the reaction.
-
Causality Note: Temperature is a critical parameter. Insufficient heat may lead to very slow or incomplete reactions, while excessive heat can cause decomposition of reactants or products, lowering the yield.[20]
-
-
Monitoring the Reaction: Periodically (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture, dissolve it in a drop of ethyl acetate, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexane) to monitor the disappearance of starting materials and the formation of the product. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Once the reaction is complete as indicated by TLC, remove the flask from the heat and allow it to cool to room temperature. The crude product is often a viscous oil or a solid.
-
Direct purification is typically required. Dissolve the crude mixture in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Causality Note: While the reaction is solvent-free, solvents are used in the work-up and purification stages. Minimizing solvent use during this phase is a further goal of green chemistry.[10]
-
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified dibenzyl aminophosphonate.
Data Analysis and Characterization
To validate the successful synthesis of the target dibenzyl aminophosphonate, comprehensive spectroscopic analysis is essential.
Optimization Data
The choice of reaction conditions significantly impacts the outcome. The following table, adapted from literature data, illustrates the effect of temperature on yield for a typical solvent-free Kabachnik-Fields reaction.[20]
| Entry | Temperature (°C) | Molar Ratio (P:N:CHO) | Yield (%) |
| 1 | 85-90 | 1:1:1 | 37.5 |
| 2 | 95-100 | 1:1:1 | 61.2 |
| 3 | 105-110 | 1:1:1 | 65.6 |
| 4 | 115-120 | 1:1:1 | 56.3 |
This data demonstrates that an optimal temperature exists to maximize yield, with higher temperatures leading to decreased performance.
Spectroscopic Characterization
The structure of the synthesized compounds must be confirmed using standard analytical techniques.
| Technique | Characteristic Signal/Peak |
| ¹H NMR | Disappearance of the aldehyde proton (CHO) peak (~9-10 ppm). Appearance of a characteristic peak for the P-CH proton, often a doublet or multiplet. Appearance of a peak for the N-H proton, which is D₂O exchangeable.[19][21] |
| ¹³C NMR | Appearance of a peak for the P-CH carbon, typically in the range of 50-70 ppm, often showing coupling to the phosphorus atom.[20][21] |
| ³¹P NMR | A single peak in the characteristic region for aminophosphonates, confirming the formation of the C-P bond.[20] |
| FT-IR (Infrared) | Appearance of a strong P=O stretching band (~1220-1260 cm⁻¹). Presence of an N-H stretching band (~3300-3400 cm⁻¹). Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹).[20] |
Conclusion
This application note outlines a robust, efficient, and environmentally conscious protocol for the synthesis of dibenzyl aminophosphonates. By leveraging a solvent-free Kabachnik-Fields reaction, this method aligns with the core principles of green chemistry, offering a pathway to valuable pharmaceutical scaffolds while minimizing environmental impact.[1][9] The detailed procedure, mechanistic insights, and characterization guidelines provide researchers with a comprehensive framework to successfully implement this synthesis in their laboratories, fostering the development of new therapeutic agents in a sustainable manner.
References
-
Reddy, B. S., Reddy, Y. T., Kumar, Y. N., & Reddy, C. S. (2012). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. Bulletin of the Korean Chemical Society, 33(5), 1663-1668. [Link]
-
Ghahremanzadeh, R., Fereshtehnejad, F., & Bazgir, A. (2012). Highly efficient one-pot four-component Kabachnik–Fields synthesis of novel α-amino phosphonates under solvent-free and catalyst-free conditions. RSC Advances, 2(20), 7791-7793. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]
-
Wu, M. S., & Zhang, X. Z. (2008). One-Pot Synthesis of α-Aminophosphonates on Silica under Solvent-Free Conditions from Aromatic Aldehydes. Journal of Chemical Research, 2008(8), 446-447. [Link]
-
Alavi, S. M., & Alimohammadi, A. (2012). An Efficient One-Pot Synthesis of 1-Aminophosphonates. E-Journal of Chemistry, 9(4), 1859-1864. [Link]
-
Slideshare. (2015). Solventless reaction in green chemistry. [Link]
-
Bálint, E., & Keglevich, G. (2021). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. ResearchGate. [Link]
-
PharmaFeatures. (2025). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. PharmaFeatures. [Link]
-
Shinde, S. B., et al. (2015). Environmentally Green Synthesis of α-aminophosphonates. Der Pharma Chemica, 7(7), 246-251. [Link]
-
Ali, M. A., & Siddiqui, S. (2018). Green technique-solvent free synthesis and its advantages. ResearchGate. [Link]
-
Heydari, A., et al. (2007). A new one-pot synthesis of α-amino phosphonates catalyzed by H3PW12O40. Catalysis Communications, 8(9), 1224-1226. [Link]
-
Younis, A., & Said, A. O. (2023). Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 549-576. [Link]
-
Unverzagt, C., & Kunz, H. (1994). Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosphate. Organic Syntheses, 72, 259. [Link]
-
Boukattaya, F., et al. (2021). Recent Advances in the Synthesis of α‐Aminophosphonates: A Review. ChemistrySelect, 6(23), 5677-5694. [Link]
-
Bálint, E., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2493. [Link]
-
Kumar, S., et al. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Synthetic Communications, 48(6), 640-647. [Link]
-
Ghafuri, H., et al. (2021). Synthesis of α-Aminophosphonates Using Fe3O4@SnO2/SO4-2 as a Magnetic Nanocatalyst under Solvent-Free Conditions. Organic Chemistry Research, 7(2), 231-238. [Link]
-
Bálint, E., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI. [Link]
-
Unverzagt, C., & Kunz, H. (1994). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society, 116(8), 3643–3644. [Link]
- Google Patents. (2022).
-
Liu, Y., et al. (2025). Molecular synthesis mechanism of α-aminophosphonate using DES: Ring-tension-controlled reactivity. Chemical Physics Letters, 864, 142851. [Link]
-
Gaikwad, S. D., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Journal of Dayalbagh Educational Institute, 3(1), 1-6. [Link]
-
Yu, Y. Q., & Xu, D. Z. (2015). A Simple and Green Procedure for the One-Pot Synthesis of α-Aminophosphonates with Quaternary Ammonium Salts as Efficient and Recyclable Reaction Media. Synthesis, 47(12), 1869-1876. [Link]
-
Kumar, A., & Rao, P. H. (2013). Neat synthesis and antioxidant activity of α-aminophosphonates. Journal of the Serbian Chemical Society, 78(11), 1641-1649. [Link]
-
Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2515-2534. [Link]
-
Ordóñez, M., et al. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 24(2), 296. [Link]
-
Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. PMC. [Link]
-
Al-Masoudi, N. A., et al. (2023). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Taylor & Francis Online. [Link]
-
Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. PubMed. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scilit.com [scilit.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 9. researchgate.net [researchgate.net]
- 10. Solventless reaction in green chemistry | PPTX [slideshare.net]
- 11. pdf.smolecule.com [pdf.smolecule.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aragen.com [aragen.com]
- 20. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Procedure for addition of dibenzyl phosphite to N-benzylideneaniline
Architecting the Synthesis of α-Aminophosphonates: Hydrophosphonylation of N-Benzylideneaniline with Dibenzyl Phosphite
Executive Summary
The synthesis of α-aminophosphonates is a foundational process in medicinal chemistry, as these scaffolds serve as stable, transition-state bioisosteres of α-amino acids. The aza-Pudovik reaction—the direct hydrophosphonylation of imines—provides a highly atom-economical route to these targeted molecules[1]. This application note details the mechanistic rationale and optimized, self-validating protocol for the addition of dibenzyl phosphite (DBnP) to N-benzylideneaniline to yield dibenzyl (phenyl(phenylamino)methyl)phosphonate (CAS 96178-31-3)[2].
Mechanistic Causality & Reagent Selection
Designing a robust synthetic route requires understanding the electronic and steric interplay of the reagents.
Why Dibenzyl Phosphite? In drug development, the ultimate synthetic goal is often the free phosphonic acid. Dibenzyl esters are strategically selected because they can be cleanly cleaved via mild palladium-catalyzed hydrogenolysis. This avoids the harsh, acidic dealkylation conditions (e.g., TMSBr or concentrated HCl) required for diethyl or di-tert-butyl phosphonates, which can degrade sensitive functional groups elsewhere in complex drug candidates[3].
Why N-Benzylideneaniline? The electronic nature of the imine dictates the reaction kinetics. N-benzylideneaniline features a phenyl substituent on the nitrogen atom. Unlike electron-donating aliphatic groups (e.g., butyl or cyclohexyl) which increase electron density and decrease the partial positive charge on the imine carbon, the phenyl group maintains a highly electrophilic >C=N- center[4]. This enhanced reactivity allows the aza-Pudovik addition to proceed rapidly at milder temperatures (80 °C), achieving complete conversion in 10–30 minutes[5].
The reaction proceeds via a concerted mechanism. DBnP exists in a tautomeric equilibrium between the dormant P(V) oxide and the active P(III) phosphite. Under thermal or microwave conditions, the nucleophilic P(III) tautomer attacks the electrophilic imine carbon, followed by rapid proton transfer to yield the α-aminophosphonate[1].
Figure 1: Mechanistic pathway of the aza-Pudovik reaction between DBnP and N-benzylideneaniline.
Quantitative Data: Optimization of Reaction Conditions
To maximize atom economy and yield, solvent-free microwave irradiation is prioritized over traditional thermal heating. The table below summarizes the comparative performance of different reaction environments.
| Reaction Condition | Additive / Catalyst | Temp (°C) | Time (min) | Conversion (%) | Isolated Yield (%) |
| Microwave (MW) | None (Solvent-Free) | 80 | 10–30 | >99 | 92–97 |
| Thermal Heating | None (Solvent-Free) | 80 | 30 | 85 | ~78 |
| Toluene Solvent | Tetramethylguanidine | 80 | 120 | >90 | 85 |
Data synthesized from comparative aza-Pudovik reactivity studies demonstrating the superiority of solvent-free microwave conditions[4],[1].
Architecting the Experimental Workflow
The following protocol is designed as a self-validating system. Every critical step includes an in-process control to ensure the integrity of the synthesis before proceeding to the next phase.
Figure 2: Step-by-step experimental workflow for microwave-assisted hydrophosphonylation.
Protocol: Microwave-Assisted Solvent-Free Hydrophosphonylation
Step 1: Reagent Validation & Preparation
-
Causality: Imines are highly prone to hydrolysis upon storage. Proceeding with degraded starting material is the primary cause of low yields in Pudovik reactions.
-
Action: Validate the purity of N-benzylideneaniline via ¹H NMR prior to use (ensure the presence of a sharp singlet at ~8.4 ppm corresponding to the imine proton). In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add N-benzylideneaniline (1.0 mmol, 181 mg) and dibenzyl phosphite (1.2 mmol, 314 mg).
-
Validation: The slight stoichiometric excess (1.2 eq) of DBnP is a calculated choice to ensure the complete consumption of the imine, which vastly simplifies downstream chromatographic purification[4].
Step 2: Microwave Irradiation
-
Causality: Utilizing solvent-free microwave irradiation maximizes the localized concentration of the reactive P(III) tautomer. This physical crowding helps overcome the steric bulk of the dibenzyl groups while adhering to green chemistry principles[4].
-
Action: Seal the vial with a crimp cap. Irradiate the neat mixture at 80 °C for 10–30 minutes using a dedicated laboratory microwave synthesizer, maintaining constant stirring.
Step 3: In-Process Reaction Monitoring
-
Causality: A true self-validating protocol requires real-time conversion tracking to prevent premature workup.
-
Action: Cool the vial to room temperature. Withdraw a 1 µL aliquot and dilute it in 100 µL of ethyl acetate. Analyze the mixture via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system.
-
Validation: The target product, dibenzyl (phenyl(phenylamino)methyl)phosphonate, will appear as a new, more polar spot compared to the starting imine. For definitive structural validation, obtain a crude ³¹P NMR spectrum; the disappearance of the DBnP doublet (~8 ppm) and the emergence of a new singlet at ~20-25 ppm confirms successful P-C bond formation.
Step 4: Purification and Isolation
-
Action: Load the crude, solvent-free reaction mixture directly onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (9:1 transitioning to 7:3).
-
Validation: Collect the product-containing fractions (identified via UV activity on TLC), concentrate under reduced pressure, and dry in vacuo to afford the pure α-aminophosphonate as a solid. Expected isolated yield: 92–97%[4].
References
-
The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction Source: Beilstein Journal of Organic Chemistry URL:[4],[5]
-
Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction Source: PMC / National Institutes of Health URL:[1]
-
Dibenzyl N,N-Diisopropylphosphoramidite Source: ResearchGate URL:[3]
-
96178-31-3 | Dibenzyl (phenyl(phenylamino)methyl)phosphonate Source: BLD Pharm URL:[2]
Sources
- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 96178-31-3|Dibenzyl (phenyl(phenylamino)methyl)phosphonate|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Benzyl Ester Hydrolysis in Phosphonate Synthesis
Welcome to the Phosphonate Chemistry Support Center. This guide is designed for researchers and drug development professionals dealing with the premature hydrolysis of benzyl (Bn) esters—a common and frustrating failure mode when synthesizing phosphonates, phosphinates, and their prodrugs.
Below, you will find mechanistic insights, troubleshooting workflows, quantitative stability data, and field-validated protocols to preserve your protecting groups during complex synthetic sequences.
Part 1: Knowledge Base & Mechanistic Insights
Q1: Why does my benzyl ester protecting group prematurely cleave during the synthesis of phosphonate diesters?
A: Benzyl esters are uniquely susceptible to acid-catalyzed unimolecular hydrolysis (the
Q2: I am using TMSBr to deprotect a dialkyl phosphonate. How do I prevent the benzyl ester on another part of the molecule from hydrolyzing? A: Trimethylsilyl bromide (TMSBr) is the gold standard for cleaving dialkyl phosphonates to phosphonic acids. However, it generates HBr upon quenching or if any moisture is present in the system. To preserve the benzyl ester:
-
Ensure strictly anhydrous conditions during the TMSBr addition.
-
Use an acid scavenger. The addition of a tertiary amine base like triethylamine (TEA) prevents the accumulation of protic acids that drive
hydrolysis. This buffering strategy is highly effective for protecting acid-sensitive moieties[3]. -
Quench carefully. Use a mild, non-acidic quench (e.g., methanol containing 1% propylene oxide) to gently hydrolyze the silyl esters to phosphonic acids without generating free HBr.
Q3: Does the electronic nature of the benzyl ester affect its hydrolysis rate? A: Yes, significantly. Electron-donating groups on the aromatic ring, such as the 4-methoxybenzyl (PMB) ester, drastically increase the rate of acid-catalyzed hydrolysis because they further stabilize the intermediate carbocation[4]. If your standard benzyl ester is too labile, avoid using PMB unless you specifically intend to remove it under mild acidic conditions. Conversely, electron-withdrawing groups (e.g., 4-nitrobenzyl) stabilize the ester against acidic hydrolysis but make it more susceptible to basic saponification.
Part 2: Troubleshooting Workflow
The following decision tree illustrates the logical progression for diagnosing and preventing benzyl ester cleavage during phosphonate synthesis.
Caption: Workflow for preventing acid-catalyzed benzyl ester hydrolysis during phosphonate synthesis.
Part 3: Quantitative Data & Reagent Selection
Understanding the relative stability of your protecting groups dictates your synthetic strategy. The table below summarizes the stability of various ester protecting groups under common phosphonate synthesis conditions, driven by their carbocation stability profiles.
| Protecting Group | Stability to TMSBr (Neat) | Stability to Arbuzov (150°C) | Stability to Mild Base (TEA) | Susceptibility to |
| Methyl Ester | High | Moderate | High | Very Low (Reference) |
| Ethyl Ester | High | Moderate | High | Low |
| Benzyl (Bn) | Low (Cleaves) | Moderate | High | High (Rapid |
| 4-Methoxybenzyl | Very Low | Low | High | Very High (PMB Cation) |
| t-Butyl Ester | Very Low | Low (Elimination) | High | Extreme (t-Butyl Cation) |
Part 4: Validated Experimental Protocols
Protocol 1: Anhydrous Michaelis-Arbuzov Reaction Preserving Benzyl Esters
Causality: High temperatures in the presence of alkyl halides can cause transesterification or cleavage. Removing generated alkyl halides continuously prevents the buildup of electrophilic species that attack the benzyl ester.
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a short-path distillation head and a magnetic stir bar under a strict argon atmosphere.
-
Reagent Loading: Add the benzyl ester-containing alkyl halide (1.0 equiv) and freshly distilled triethyl phosphite (1.5 equiv). Crucial: Triethyl phosphite must be distilled over sodium metal to ensure the complete removal of moisture and acidic impurities.
-
Heating: Heat the mixture to 130–140 °C using a precisely controlled oil bath.
-
Byproduct Removal: Continuously distill off the ethyl halide byproduct (e.g., ethyl bromide) as it forms.
-
Monitoring: Monitor the reaction via
P NMR. The starting phosphite ( ~138 ppm) should transition cleanly to the phosphonate product ( ~20–30 ppm). -
Purification: Once complete (typically 4–12 hours), remove excess triethyl phosphite under high vacuum (0.1 Torr) at 60 °C before proceeding to silica gel chromatography.
Protocol 2: Selective Phosphonate Deprotection using TMSBr/TEA
Causality: Triethylamine (TEA) acts as an in-situ buffer to neutralize adventitious HBr, preventing the acid-catalyzed
-
Drying: Co-evaporate the benzyl ester-protected dialkyl phosphonate (1.0 equiv) with anhydrous toluene (3 × 5 mL) to remove trace water azeotropically. Dissolve the residue in anhydrous CH
Cl (0.1 M). -
Base Addition: Add anhydrous triethylamine (TEA, 3.0 equiv) and stir for 5 minutes at 0 °C under argon.
-
TMSBr Addition: Dropwise add bromotrimethylsilane (TMSBr, 4.0 equiv). The solution may become slightly cloudy as TEA·HBr salts form from trace moisture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by
P NMR (look for the shift from ~25 ppm to ~10 ppm indicating silyl ester formation). -
Quenching (Self-Validating Step): Evaporate the volatiles under reduced pressure. Resuspend the residue in a mixture of CH
Cl /MeOH (9:1) containing 1% propylene oxide . The propylene oxide acts as an irreversible acid scavenger, gently hydrolyzing the silyl esters to phosphonic acids without generating free HBr. -
Isolation: Concentrate and purify via reverse-phase chromatography (C18) using a neutral water/acetonitrile gradient to isolate the intact benzyl ester.
References
- The acid-catalyzed hydrolysis of phosphinates. III.
- Source: Chemical Reviews (nih.gov)
- Source: PMC - NIH (nih.gov)
- Source: PMC - NIH (nih.gov)
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Removing alpha-hydroxyphosphonate impurities from Kabachnik-Fields reaction
Guide: Troubleshooting and Removal of α-Hydroxyphosphonate Impurities
Welcome to the technical support center for the Kabachnik-Fields reaction. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation and removal of α-hydroxyphosphonate impurities. Our goal is to equip you with the foundational knowledge and practical protocols necessary to optimize your synthesis of α-aminophosphonates.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the Kabachnik-Fields reaction and the common side-reactions that lead to impurity formation.
Q1: What is the primary goal of the Kabachnik-Fields reaction and what is the desired product?
The Kabachnik-Fields (KF) reaction is a cornerstone of organophosphorus chemistry, valued for its efficiency in synthesizing α-aminophosphonates.[1][2][3][4] This one-pot, three-component condensation involves an amine, a carbonyl compound (like an aldehyde or ketone), and a P-H reagent, most commonly a dialkyl phosphite.[1][2] The target molecule, an α-aminophosphonate, is a highly valuable class of compounds known for its wide range of biological activities, often serving as bioisosteres of α-amino acids in drug development.[1][5]
Q2: How does the α-hydroxyphosphonate impurity form during the Kabachnik-Fields reaction?
The formation of an α-hydroxyphosphonate byproduct is the most common issue encountered in the Kabachnik-Fields reaction. This occurs because of a competing reaction pathway. The overall transformation can proceed via two main routes, and the prevalence of one over the other dictates the product distribution.[2][4][5]
-
Pathway A (Imine Pathway - Desired): This route, first proposed by Fields, begins with the condensation of the amine and the carbonyl compound to form an imine (also known as a Schiff base).[1][2] The dialkyl phosphite then undergoes a nucleophilic addition to the imine's C=N double bond (a process known as the Pudovik reaction) to yield the desired α-aminophosphonate.[1][2] This pathway is generally favored.
-
Pathway B (Hydroxyphosphonate Pathway - Impurity): This alternative pathway involves the initial reaction between the carbonyl compound and the dialkyl phosphite in what is known as an Abramov or Pudovik reaction.[2][6] This addition forms the α-hydroxyphosphonate. This intermediate can then, in some cases, undergo a subsequent nucleophilic substitution by the amine to form the α-aminophosphonate.[2][6][7] However, if this substitution is slow or incomplete, the α-hydroxyphosphonate remains in the final mixture as a significant impurity.
The following diagram illustrates the competition between these two pathways.
Q3: What reaction conditions favor the formation of the α-hydroxyphosphonate byproduct?
Several factors can tip the balance towards the undesired hydroxyphosphonate pathway:
-
Relative Nucleophilicity: The reaction is a competition between two nucleophiles (the amine and the phosphite) for the electrophilic carbonyl carbon. According to Hard and Soft Acids and Bases (HSAB) theory, a "softer" carbonyl compound (e.g., benzaldehyde) may react faster with the "softer" phosphite nucleophile, favoring the α-hydroxyphosphonate route. Conversely, "harder" carbonyls like ketones tend to favor condensation with the "harder" amine nucleophile.[2][5]
-
Amine Basicity: It has been suggested that highly basic amines (pKa > 6) can favor the hydroxyphosphonate pathway, while less basic amines (pKa < 6) tend to proceed via the imine intermediate.[2]
-
Catalyst Choice: While many modern KF protocols are catalyst-free, the choice of a Lewis or Brønsted acid catalyst can influence the reaction course by activating either the carbonyl for imine formation or the imine for phosphite addition.[1][2] An inappropriate catalyst could inadvertently accelerate the Abramov reaction.
-
Water Content: The formation of the imine intermediate (Pathway A) releases water. If water is not effectively removed from the reaction, the equilibrium can shift back towards the starting materials, giving the Abramov reaction (Pathway B) more opportunity to occur.
Troubleshooting Guide: Detection and Purification
This section provides practical, step-by-step guidance for identifying and removing α-hydroxyphosphonate impurities from your crude product.
Q4: What are the best analytical methods to detect and quantify α-hydroxyphosphonate impurities?
Proper identification is the first step in remediation. A combination of chromatographic and spectroscopic methods is recommended for robust analysis.
| Analytical Technique | Purpose & Key Observations |
| Thin-Layer Chromatography (TLC) | Initial Assessment: Provides a quick, qualitative check for the presence of multiple components. The α-hydroxyphosphonate is typically more polar than the corresponding α-aminophosphonate and will have a lower Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantification: The gold standard for separating and quantifying the components of the reaction mixture. Using a suitable column (e.g., C18) and detector (e.g., UV, CAD, ELSD), you can determine the precise ratio of desired product to impurity.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation: ¹H, ¹³C, and ³¹P NMR are essential for unambiguous identification. ¹H NMR: Look for the characteristic P-C-H proton. Its chemical shift and coupling constant (J_HP) will differ between the two compounds. The N-H proton of the aminophosphonate is also a key diagnostic signal. ³¹P NMR: This is highly diagnostic. The α-aminophosphonate and α-hydroxyphosphonate will have distinct chemical shifts, allowing for clear identification and integration for relative quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification & Confirmation: Provides molecular weight information for each peak separated by the LC, confirming the identity of the product and impurity.[8][10] This is particularly useful for complex reaction mixtures. |
Q5: My reaction has a significant amount of α-hydroxyphosphonate impurity. What is the first purification method I should try?
For solid products, recrystallization is the most straightforward and economical first step. The principle behind its effectiveness lies in the polarity difference between the desired product and the impurity.
-
Principle of Separation: The α-aminophosphonate contains a basic nitrogen atom, making it generally less polar than the α-hydroxyphosphonate, which has a hydrogen-bond-donating hydroxyl group. This difference in polarity often leads to different solubilities in various solvents.
-
Expert Insight: Your goal is to find a solvent system in which the desired α-aminophosphonate has high solubility at elevated temperatures but low solubility at room temperature or below, while the α-hydroxyphosphonate impurity remains in solution.
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurity.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Check: Analyze the purified product using TLC or HPLC to confirm the removal of the α-hydroxyphosphonate.
Many protocols report direct crystallization or recrystallization from solvents like ethanol or by pouring the reaction mixture into water.[11][12]
Q6: Recrystallization is not effective. What other purification techniques can I use?
When recrystallization fails or the product is an oil, more robust methods are required. Acid-base extraction and column chromatography are powerful alternatives that exploit the chemical and physical differences between the product and impurity.
| Purification Method | Principle of Separation | Best For | Pros & Cons |
| Acid-Base Extraction | Exploits the basicity of the amine in the α-aminophosphonate. The amine can be protonated with acid to form a water-soluble salt, while the neutral α-hydroxyphosphonate remains in the organic layer.[13][14] | Separating compounds with different acidic/basic properties. Excellent for large scales. | Pros: Fast, scalable, inexpensive, avoids chromatography. Cons: Requires the product to be stable to acid/base, can involve large solvent volumes. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) due to polarity differences. The less polar α-aminophosphonate typically elutes before the more polar α-hydroxyphosphonate.[15][16][17] | High-purity isolation of oils or solids that are difficult to recrystallize. | Pros: High resolution, applicable to a wide range of compounds. Cons: Can be time-consuming, uses significant amounts of solvent, may lead to yield loss on the column. |
Protocol 2: Acid-Base Extraction Workflow
This protocol is highly effective for separating the basic α-aminophosphonate from the neutral α-hydroxyphosphonate.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic α-aminophosphonate will be protonated and move into the aqueous layer as a salt, while the neutral α-hydroxyphosphonate impurity remains in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the acidic aqueous layers. The organic layer, containing the α-hydroxyphosphonate impurity, can be set aside or discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). This will deprotonate the aminophosphonate salt, causing the neutral product to precipitate out or form an oily layer.
-
Product Extraction: Extract the now-neutral α-aminophosphonate back into an organic solvent (e.g., ethyl acetate or DCM) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified α-aminophosphonate.
Protocol 3: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with light pressure.
-
Equilibration: Run the starting eluent (a low-polarity solvent mixture, e.g., 9:1 Hexane:Ethyl Acetate) through the column until the bed is stable.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate).[16][18] The less polar α-aminophosphonate should elute from the column first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q7: Can I convert the α-hydroxyphosphonate impurity into the desired product?
Yes, in many cases, this is possible. The α-hydroxyphosphonate can be considered a stable intermediate. Its conversion to the α-aminophosphonate is essentially a nucleophilic substitution of the hydroxyl group by an amine.[7][19]
-
Methodology: This transformation can often be achieved by heating the isolated α-hydroxyphosphonate (or the crude mixture) with the amine, sometimes with a catalyst or under microwave irradiation.[19][20] The reversibility of the Abramov reaction means that under certain conditions, the α-hydroxyphosphonate can dissociate back to the aldehyde and phosphite, which can then re-enter the desired Kabachnik-Fields cycle.[1][5]
-
Expert Insight: While synthetically elegant, this approach requires careful optimization. It may be more practical and time-efficient to focus on optimizing the initial reaction to prevent impurity formation or to use the robust purification methods described above.
References
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2025). Preprints.org.
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2026). MDPI.
- The Kabachnik–Fields Reaction: Mechanism and Synthetic Use.
- The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. (2025).
- The Kabachnik-Fields reaction: mechanism and synthetic use. SciSpace.
- Synthesis and Reactions of α-Hydroxyphosphonates. (2018).
- A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. (2021). Letters in Applied NanoBioScience.
- The Hydrolysis of Phosphinates and Phosphon
- Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates.
- Synthesis and Reactions of α-Hydroxyphosphon
- Triton X-100 catalyzed synthesis of α-aminophosphonates. (2011). Arabian Journal of Chemistry.
- Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. (2023).
- The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (2020). MDPI.
- (PDF) Continuous flow synthesis of α-aryl-α-aminophosphonates.
- Full factorial optimization of α-aminophosphonates synthesis using diphenylphosphinic acid as e cient Organoc
- Analytical Strategies for Monitoring Residual Impurities. (2020).
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. IVT Network.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Pharmaceutical Technology.
- Acid-base extraction – Knowledge and References. Taylor & Francis Online.
- A Convenient Synthesis of 1-Aminophosphonates from 1-Hydroxyphosphonates. (2025).
- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactions of α-Hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Triton X-100 catalyzed synthesis of α-aminophosphonates - Arabian Journal of Chemistry [arabjchem.org]
- 16. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Recrystallization solvents for purifying solid alpha-aminophosphonates
Welcome to the technical support center for the purification of solid alpha-aminophosphonates via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights into overcoming common challenges in the crystallization of this important class of compounds. Our goal is to move beyond simple protocols and explain the underlying principles that govern successful purification, ensuring both high purity and yield.
Introduction: The Crystallization Challenge
Alpha-aminophosphonates are structural analogs of α-amino acids and exhibit a wide range of biological activities.[1][2][3] Their purification is a critical step in their synthesis and characterization. Recrystallization remains a powerful and widely used technique for this purpose. However, the success of recrystallization is highly dependent on the choice of solvent and the precise control of experimental parameters. This guide provides a structured approach to solvent selection and troubleshooting to enhance your success in obtaining high-purity crystalline α-aminophosphonates.
Part 1: Solvent Selection Guide for α-Aminophosphonates
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[4][5][6] An ideal solvent should exhibit high solubility for the α-aminophosphonate at elevated temperatures and low solubility at room temperature or below.[4][5][6]
Q1: What are the most commonly used solvents for the recrystallization of α-aminophosphonates?
Based on a review of synthetic procedures, the following solvents are frequently employed for the recrystallization of α-aminophosphonates:
-
Ethanol: Often used for a wide range of α-aminophosphonate derivatives.[1]
-
Hexane: Typically used for less polar derivatives.
-
Petroleum Ether: A non-polar solvent mixture effective for precipitating less polar compounds.
-
Ethyl Acetate: A moderately polar solvent that can be used alone or in combination with a non-polar solvent like hexane.
-
Toluene: A non-polar aromatic solvent, sometimes used for specific derivatives.[3]
-
Acetonitrile: A polar aprotic solvent that has been used in certain syntheses.[7][8]
-
Water: While less common for the final ester products, it can be a component of mixed solvent systems, especially for more polar or salt forms of α-aminophosphonates.
Q2: How do I choose the best starting solvent for my specific α-aminophosphonate?
A systematic approach to solvent selection is recommended. The principle of "like dissolves like" is a good starting point. The polarity of your α-aminophosphonate, which is influenced by its various substituents, will dictate its solubility in different solvents.
Step-by-Step Solvent Screening Protocol:
-
Initial Assessment: Start with a small amount of your crude α-aminophosphonate (approx. 10-20 mg) in a test tube.
-
Room Temperature Solubility: Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is likely too good and will result in poor recovery.
-
Hot Solubility: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid dissolves completely. If a large volume of solvent is required, its dissolving power may be too low.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. Abundant, well-formed crystals indicate a promising solvent.
-
Repeat: Test a range of solvents with varying polarities to identify the optimal choice.
Solvent Properties at a Glance
The following table summarizes the properties of common solvents used in the recrystallization of α-aminophosphonates to aid in your selection process.
| Solvent | Boiling Point (°C) | Relative Polarity |
| Hexane | 69 | 0.009 |
| Petroleum Ether | 35-60 | ~0.01 |
| Toluene | 111 | 0.099 |
| Ethyl Acetate | 77 | 0.228 |
| Acetonitrile | 82 | 0.460 |
| Ethanol | 78 | 0.654 |
| Water | 100 | 1.000 |
Data sourced from various chemical property databases.
Q3: What if a single solvent doesn't work well?
If you cannot find a single solvent that meets the ideal criteria, a mixed-solvent system is an excellent alternative.[9][10][11] This typically involves a "good" solvent in which your compound is highly soluble and a "bad" (or anti-solvent) in which it is poorly soluble.[9][10][11] The two solvents must be miscible.[12]
Common Mixed-Solvent Pairs for α-Aminophosphonates:
-
Ethyl Acetate / Hexane: A versatile combination for compounds of intermediate polarity.
-
Ethanol / Water: Effective for more polar α-aminophosphonates.
-
Dichloromethane / Hexane: Can be useful, but care must be taken with the volatility of dichloromethane.
Workflow for Mixed-Solvent Recrystallization
Caption: Mixed-Solvent Recrystallization Workflow
Part 2: Troubleshooting Guide
Even with careful solvent selection, challenges can arise during recrystallization. This section addresses common problems in a question-and-answer format.
Q4: I've added the hot solvent, but my compound won't dissolve completely. What should I do?
-
Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves.
-
Insoluble Impurities: It's possible that the undissolved material consists of insoluble impurities. If the bulk of your compound has dissolved and only a small amount of solid remains, you should proceed to hot filtration to remove these impurities.
-
Poor Solvent Choice: The solvent may not be a good choice for your compound. If a large amount of solvent is required with little effect, it is best to evaporate the current solvent and start over with a more suitable one.
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[13][14] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[13][14]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point.
-
Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
Lower the Solution Temperature: Before allowing crystallization to begin, ensure the solution temperature is below the melting point of your compound. This may involve using a larger volume of solvent.
-
Change Solvents: Select a solvent with a lower boiling point.
Q6: The solution has cooled, but no crystals have formed. What are the next steps?
This is a common issue and often indicates a supersaturated solution.[13]
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[13][15] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution.[4][16] This "seed crystal" will act as a template for further crystallization.
-
Reduce Solvent Volume: You may have used too much solvent.[13] Gently heat the solution to boil off some of the solvent, and then allow it to cool again.
-
Drastic Cooling: If gentle cooling doesn't work, try placing the flask in an ice-salt bath for a short period. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[14]
Q7: My recrystallization resulted in a very low yield. What are the likely causes?
A low yield can be frustrating. Here are some potential reasons and remedies:
-
Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor.[14]
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. To prevent this, use a slight excess of solvent and keep the filtration apparatus hot.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.
-
Inherent Solubility: Some compounds have a notable solubility even in the cold solvent, which can limit the maximum achievable yield.
Troubleshooting Flowchart
Caption: Recrystallization Troubleshooting Flowchart
Part 3: Frequently Asked Questions (FAQs)
Q8: How pure does my crude α-aminophosphonate need to be before attempting recrystallization?
Recrystallization is most effective for removing small amounts of impurities. A purity of 80-90% is a good starting point.[16] If the material is significantly less pure, a preliminary purification step, such as column chromatography, may be necessary.
Q9: Can I use a rotary evaporator to remove excess solvent?
Yes, a rotary evaporator is an efficient way to remove excess solvent if you've added too much.[13] Be careful not to evaporate to dryness, as this will simply redeposit all the impurities back onto your compound.
Q10: How long should I leave the solution to crystallize?
The time required for crystallization can vary significantly. An ideal crystallization may show initial crystal formation within 5-20 minutes, with continued growth over an hour or more.[14] It is often beneficial to leave the solution undisturbed at room temperature for a period before moving it to an ice bath.
Q11: What is the best way to dry the purified crystals?
After vacuum filtration, the crystals can be air-dried on a watch glass or in a desiccator. For more efficient drying, a vacuum oven at a temperature well below the compound's melting point can be used. Ensure all residual solvent is removed, as it can affect the accuracy of characterization data and the stability of the compound.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Guide for crystallization. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
Keglevich, G., & Bálint, E. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2463. Retrieved from [Link]
-
(n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. Retrieved from [Link]
-
Lehotay, S. J., & Lee, K. I. (1997). Extraction and Cleanup of Organochlorine and Organophosphorus Pesticide Residues in Fats by Supercritical Fluid Techniques. Journal of AOAC International, 80(4), 804–811. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). List of boiling and freezing information of solvents. Wikipedia. Retrieved from [Link]
-
(2021, September). Transition task: Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Zgoła-Grześkowiak, A., Grześkowiak, T., & Kokot, Z. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International, 33(11). Retrieved from [Link]
-
Reiss, H., & Buten, C. A. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1569–1575. Retrieved from [Link]
-
(n.d.). Extraction and preconcentration of organophosphorus pesticides in water by using a polymethacrylate-based sorbent modified with. SciSpace. Retrieved from [Link]
-
(2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]
-
Reddy, C. S., & Rao, K. V. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Letters in Applied NanoBioScience, 11(1), 3175–3180. Retrieved from [Link]
-
Ghafuri, H., & Zohreh, N. (2021). Regular Article. Organic Chemistry Research. Retrieved from [Link]
-
Murov, S. (n.d.). Solvent Polarity Table. Retrieved from [Link]
-
Abdullah, M. P., & Yew, C. H. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(18), 5519. Retrieved from [Link]
-
(n.d.). α- Aminophosphonates are key compounds as analogues of α-amino acids in medicinal chemistry an. Retrieved from [Link]
-
(n.d.). Organic Solvents: Boiling Points & Density. Scribd. Retrieved from [Link]
-
(2025, December 26). Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. Retrieved from [Link]
-
(n.d.). Organic Solvent Polarity Chart. Tianhe Colorant. Retrieved from [Link]
-
Sharma, R., & Pathak, D. (n.d.). Recent Progress in Three-Component Reactions for Synthesis of α- Aminophosphonates. IRD India. Retrieved from [Link]
-
(n.d.). Physical properties of some common organic solvents. ResearchGate. Retrieved from [Link]
-
(n.d.). Recrystallization I. Retrieved from [Link]
-
(2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]
-
(2025, November 21). Common solvent properties. Waters Help Center. Retrieved from [Link]
-
(n.d.). Solvent Boiling Point Chart. BRANDTECH Scientific. Retrieved from [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. orgchemres.org [orgchemres.org]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. mt.com [mt.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irdindia.in [irdindia.in]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Home Page [chem.ualberta.ca]
- 16. unifr.ch [unifr.ch]
Moisture sensitivity of dibenzyl phosphite reagents in synthesis
Technical Support Center: Dibenzyl Phosphite
A Guide for Researchers on Handling Moisture Sensitivity in Synthesis
Welcome to the technical support center for dibenzyl phosphite. As a Senior Application Scientist, I've designed this guide to address the most common challenges and questions researchers face when working with this highly valuable, yet sensitive, reagent. This resource moves beyond simple protocols to explain the underlying chemistry, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about dibenzyl phosphite, focusing on its properties, proper handling, and the consequences of improper storage.
Q1: What is dibenzyl phosphite and why is it a staple in synthetic chemistry?
Dibenzyl phosphite, also known as dibenzyl hydrogen phosphite, is an organophosphorus compound widely used as a chemical intermediate.[1] Its primary utility lies in phosphorylation reactions—the introduction of a phosphate group into a molecule. It is a key reagent in the synthesis of phosphonates, N-phosphorylated amines, and various probes for biochemical research.[2][3] For example, it is used to prepare probes for studying prostate-specific membrane antigen (PSMA), which is critical in drug development for prostate cancer.[3]
Q2: What makes dibenzyl phosphite so sensitive to moisture?
Dibenzyl phosphite's sensitivity stems from the susceptibility of the phosphorus-oxygen (P-O) bond to hydrolysis. In the presence of water, the phosphite ester undergoes decomposition.[2][4] This reaction involves the nucleophilic attack of a water molecule on the electrophilic phosphorus center. This process ultimately cleaves the benzyl ester linkages, leading to the formation of benzyl alcohol and various phosphonic acid species.[4][5] This degradation is often autocatalytic, as the acidic byproducts can accelerate further decomposition.
Below is a simplified representation of the initial hydrolysis step:
Caption: Hydrolysis of Dibenzyl Phosphite.
Q3: How should I properly store and handle dibenzyl phosphite to ensure its integrity?
Proper storage is non-negotiable for maintaining the reagent's quality. Multiple sources confirm that dibenzyl phosphite should be stored under controlled conditions to prevent degradation.[2][6]
Storage and Handling Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8°C)[3][6][7] | Slows the rate of potential decomposition reactions. |
| Atmosphere | Under an inert gas (Nitrogen or Argon)[2] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed container[2][6] | Provides a physical barrier against moisture ingress. Use of septa-sealed bottles is highly recommended. |
| Handling | Use dry, inert gas techniques | When dispensing the reagent, use a dry syringe or cannula under a positive pressure of inert gas. Never leave the container open to the air. |
| Location | Cool, dry, well-ventilated area[6] | Protects against ambient moisture and ensures safety. |
Q4: What are the tell-tale signs that my dibenzyl phosphite has degraded?
Visual inspection and analytical data can reveal degradation:
-
Appearance: Fresh dibenzyl phosphite is a clear, colorless to pale yellow liquid.[1][2] Increased yellowing or the presence of solid precipitates can indicate degradation.
-
Analytical Characterization: The most definitive method is ¹H or ³¹P NMR spectroscopy. The presence of significant peaks corresponding to benzyl alcohol or new phosphorus species indicates hydrolysis.
Troubleshooting Guide for Synthesis
This section provides solutions to common problems encountered during reactions involving dibenzyl phosphite.
Q1: My reaction yield is unexpectedly low or the reaction failed entirely. Could moisture be the cause?
Answer: Yes, this is the most common failure mode. If your dibenzyl phosphite was exposed to moisture, it has likely hydrolyzed. This leads to two primary problems:
-
Reduced Reagent Concentration: The hydrolysis consumes your active reagent, meaning the actual stoichiometry of your reaction is incorrect, leading to incomplete conversion.
-
Formation of Inhibitory Byproducts: The generated benzyl alcohol and phosphonic acid byproducts can alter the reaction conditions (e.g., pH) or compete in side reactions, inhibiting your desired transformation.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed reactions.
Q2: I'm observing unexpected signals in my analytical data (NMR, LC-MS). What are they likely to be?
Answer: If you suspect moisture contamination, the most common byproducts you will observe are:
| Compound | Molecular Formula | Key Characteristics |
| Benzyl Alcohol | C₇H₈O | A primary hydrolysis product. Easily identifiable by its characteristic peaks in ¹H NMR. |
| Monobenzyl Phosphite | C₇H₉O₃P | The first product of hydrolysis, which is itself moisture-sensitive. |
| Phosphonic Acid | H₃PO₃ | The final, inorganic phosphorus-containing byproduct of complete hydrolysis.[5] |
These byproducts not only confirm reagent degradation but can also complicate purification, as their polarity and reactivity may be similar to your desired product.
Q3: How do I set up a robust, truly anhydrous reaction to guarantee success?
Answer: Ensuring a completely moisture-free environment is critical. Patent literature and synthetic procedures consistently emphasize the need for anhydrous or inert conditions when using dibenzyl phosphite and related reagents.[9][10]
Experimental Protocol: Setting Up an Anhydrous Reaction
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
-
Dry the glassware in an oven at >120°C for at least 4 hours (overnight is ideal).
-
Assemble the glassware hot and immediately place it under a positive pressure of dry inert gas (Nitrogen or Argon) while it cools. This prevents atmospheric moisture from being drawn inside.
-
-
Solvent and Reagent Preparation:
-
Use freshly distilled anhydrous solvents or solvents from a commercial solvent purification system.
-
Ensure all other reagents are anhydrous. If they are solids, dry them in a vacuum oven. If they are liquids, ensure they have been stored over molecular sieves or under inert gas.
-
-
Reaction Assembly and Execution:
-
Assemble your reaction apparatus under a positive flow of inert gas. Use well-greased ground glass joints or high-quality septa.
-
Introduce anhydrous solvents and liquid reagents via a dry syringe or cannula.
-
Add solid reagents under a strong counter-flow of inert gas to minimize exposure to air.
-
Dispense the dibenzyl phosphite from its storage bottle using a dry syringe, ensuring the bottle's septum is pierced under an inert atmosphere.
-
Maintain a positive pressure of inert gas throughout the entire reaction duration, often achieved by connecting the system to a bubbler or a balloon filled with the inert gas.
-
By rigorously following these steps, you create a self-validating system where the potential for moisture contamination is minimized at every stage, thereby protecting the integrity of your dibenzyl phosphite reagent and ensuring the success of your synthesis.
References
-
Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 219. [Link]
-
Synthesis of dibenzyl chlorophosphate. (n.d.). PrepChem.com. [Link]
-
Cas 17176-77-1,Dibenzyl phosphite. (n.d.). LookChem. [Link]
-
Ali, A., & Thompson, A. S. (1995). Prodrugs of phosphonoformate: products, kinetics and mechanisms of hydrolysis of dibenzyl (methoxycarbonyl)phosphonate. Journal of the Chemical Society, Perkin Transactions 2, (11), 2131-2136. [Link]
-
Process for the manufacture of phosphorus compounds. (1947). Patent GB-593480-A. PubChem. [Link]
-
Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
Sim, M. M., & Kondo, H. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society, 115(6), 2260-2267. [Link]
- Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate. (2022). Patent CN114380859B.
-
Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(19), 4529. [Link]
- Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate. (2022). Patent CN114380859A.
Sources
- 1. CAS 17176-77-1: Dibenzyl phosphite | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. Prodrugs of phosphonoformate: products, kinetics and mechanisms of hydrolysis of dibenzyl (methoxycarbonyl)phosphonate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. Dibenzyl phosphite(17176-77-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 亜リン酸ジベンジル technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Process for the manufacture of phosphorus compounds - Patent GB-593480-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde
Topic: Separation of unreacted benzaldehyde from phosphonate products. Audience: Researchers, scientists, and drug development professionals.
The "Sticky Aldehyde" Problem
In Horner-Wadsworth-Emmons (HWE) or Wittig olefinations, benzaldehyde is often used in excess to drive reaction kinetics. However, its removal is notoriously difficult for two reasons:
-
Lipophilicity: Benzaldehyde co-elutes with many lipophilic phosphonate esters on standard silica gel due to similar
values. -
Volatility: Its boiling point (
) is high enough to resist rotary evaporation but low enough to complicate high-vacuum distillations of volatile products.
This guide provides three validated workflows to sequester and remove benzaldehyde without damaging your phosphonate product.
Method A: The Bisulfite Wash (Standard Protocol)
Best for: Stable phosphonate esters (dialkyl phosphonates) and large-scale reactions (>1g).
Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble
Experimental Protocol
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared). -
Organic Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
). Avoid DCM if possible as emulsions are more common.
Step-by-Step:
-
Dilution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
The Wash: Add an equal volume of saturated aqueous
. -
Agitation (Critical): Shake the separatory funnel vigorously for 3–5 minutes.
-
Why? The reaction is biphasic. Without high surface area contact, the adduct formation is too slow.
-
-
Separation: Allow layers to settle. The benzaldehyde-bisulfite adduct resides in the bottom aqueous layer.
-
Repeat: Perform the wash a second time with fresh bisulfite solution to ensure >98% removal.
-
Rinse: Wash the organic layer once with brine to remove residual salts, dry over
, and concentrate.
Troubleshooting The Bisulfite Wash
| Symptom | Diagnosis | Remedy |
| Aldehyde remains after wash | Old Reagent | |
| Aldehyde remains after wash | Poor Kinetics | The biphasic reaction requires vigorous shaking. Increase agitation time to 10 mins. |
| Product loss | Hydrolysis | Phosphonate esters are generally stable, but if your product hydrolyzes, switch to Method B (Solid Phase). |
| Emulsion formation | Density matching | Add solid NaCl to the aqueous layer to increase density difference or filter through Celite. |
Visualization: Bisulfite Scavenging Workflow
Caption: Logical flow of the biphasic bisulfite scavenging process. The critical step is vigorous agitation to drive adduct formation.
Method B: Polymer-Supported Scavenging (Solid Phase)
Best for: High-value compounds, small scales (<100mg), or acid/base sensitive phosphonates. Mechanism: A polymer resin functionalized with a hydrazine or amine moiety covalently binds the aldehyde. The resin is then removed by simple filtration.
Recommended Resins
-
Sulfonyl Hydrazide Resin (e.g., PS-TsNHNH2): Forms a stable hydrazone with aldehydes.
-
Trisamine Resin: Scavenges electrophiles (aldehydes) and acidic impurities.
Experimental Protocol
-
Stoichiometry: Calculate the excess benzaldehyde (by NMR integration). Add 3–5 equivalents of resin relative to the excess benzaldehyde.
-
Solvent: Dissolve crude mixture in DCM or THF.
-
Incubation: Add resin and shake/rotate at room temperature for 2–4 hours.
-
Tip: Add a catalytic amount of Acetic Acid (1%) to accelerate hydrazone formation if the reaction is sluggish.
-
-
Filtration: Filter the mixture through a fritted syringe or cotton plug.
-
Result: The filtrate contains the pure phosphonate; the aldehyde remains trapped on the beads.
Method C: Chromatographic & Physical Separation
Best for: When chemical scavenging is impossible due to product reactivity.
Flash Chromatography Optimization
If you must use a column, standard Hexane/EtOAc often fails because benzaldehyde trails.
-
Stationary Phase: Switch to C18 (Reverse Phase) silica.
-
Logic: Benzaldehyde is moderately lipophilic but small. Phosphonates are often more polar. In Reverse Phase (Water/Acetonitrile), benzaldehyde often elutes after polar phosphonates or separates distinctly due to pi-pi interactions with the C18 chains.
-
-
Normal Phase Modifier: If using standard silica, flush the column with 100% Hexane first (removes non-polar impurities), then run a gradient. Benzaldehyde (
in 20% EtOAc/Hex) often streaks.
Kugelrohr Distillation
For thermally stable phosphonates:
-
Setup: Place crude oil in the source bulb.
-
Conditions: High vacuum (<0.5 mmHg).
-
Temperature: Heat the oven to
. Benzaldehyde will sublime/distill into the cooling bulb, leaving the heavier phosphonate ester behind.
Frequently Asked Questions (FAQ)
Q: My phosphonate is an oil and I can't crystallize it. The bisulfite wash formed an emulsion. A: Phosphonates act as surfactants. Do not shake the funnel violently if you suspect emulsion; instead, invert gently 50 times. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite. The solids break the surface tension, allowing layers to separate.
Q: Can I use sodium borohydride (
Q: I see a white precipitate during the bisulfite wash. A: That is the benzaldehyde-bisulfite adduct precipitating out because the aqueous layer is saturated. This is a good sign. Simply filter the solids off or add more water to dissolve them before separating the layers.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for bisulfite adduct stoichiometry and mechanism).
-
Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1.
-
BenchChem Technical Support. (2025). Purification of Reaction Mixtures Containing Benzaldehyde.
- Vertex AI Search. (2025).
Validation & Comparative
1H NMR Characterization of α-Aminobenzyl Phosphonates: A Comparative Analytical Guide
Introduction
α-Aminobenzyl phosphonates are critical bioisosteres of natural amino acids, frequently utilized in the development of enzyme inhibitors, peptidomimetics, and antiviral agents[1]. Structural validation of these compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the presence of the NMR-active
This guide objectively compares standard 1D
Comparative Analysis of Analytical Modalities
When analyzing compounds like diethyl (amino(phenyl)methyl)phosphonate, researchers must choose the appropriate NMR modality to resolve specific structural features. Relying solely on 1D
Table 1: Comparison of NMR Modalities for α-Aminobenzyl Phosphonates
| Analytical Modality | Primary Advantage | Limitation | Performance in Resolving α-CH |
| 1D | Rapid, standard structural overview. | Complex multiplets due to chirality and | Appears as a wide doublet ( |
| Simplifies spectra by removing phosphorus splitting. | Requires specific hardware/probe tuning. | Doublet collapses to a sharp singlet; unequivocally confirms P-C-H connectivity. | |
| 2D | Maps proton-proton spin systems. | Longer acquisition time; does not show P-H coupling. | Ineffective for isolated α-CH unless coupled to adjacent -NH |
Characteristic NMR Peak Assignments & Causality
The
-
The α-CH Proton (
Coupling): The proton attached to the α-carbon appears as a distinct doublet around 4.17 ppm[2]. This splitting is not due to a neighboring proton, but rather the adjacent nucleus. The coupling constant ( ) is typically very large, recorded at 18.1 Hz for the diethyl ester[2]. -
Diastereotopic Ethoxy Groups: The α-carbon in this molecule is a stereocenter. Consequently, the two ethoxy groups on the achiral phosphonate moiety become diastereotopic. Furthermore, the two protons within each
group are diastereotopic to each other. Instead of a simple quartet, the protons appear as complex ABX multiplets (3.99–3.92 ppm and 3.88–3.71 ppm), and the methyl groups appear as two distinct triplets (1.15 ppm and 1.09 ppm)[2].
Table 2: Characteristic
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment & Causality |
| 7.38 | Doublet (d) | 2H | 8.9 | Aromatic ortho-protons. |
| 7.28 | Triplet (t) | 2H | 7.7 | Aromatic meta-protons. |
| 7.24 – 7.19 | Multiplet (m) | 1H | - | Aromatic para-proton. |
| 4.17 | Doublet (d) | 1H | α-CH proton. Split by adjacent | |
| 3.99 – 3.92 | Multiplet (m) | 2H | - | Diastereotopic O-CH |
| 3.88 – 3.71 | Multiplet (m) | 2H | - | Diastereotopic O-CH |
| 1.15 | Triplet (t) | 3H | 7.0 | O-CH |
| 1.09 | Triplet (t) | 3H | 7.0 | O-CH |
Experimental Protocol: Synthesis & NMR Preparation
To generate a self-validating dataset, the compound must be synthesized cleanly. The Kabachnik-Fields reaction is the standard, atom-economical method for this preparation[3].
Step 1: Kabachnik-Fields Synthesis
-
Reagent Combination: In a round-bottom flask, combine benzaldehyde (2.0 mmol, 1.0 eq), ammonium acetate (1.0 mmol, 0.5 eq), and diethyl phosphite (1.0 mmol, 0.5 eq)[1]. Causality Note: Ammonium acetate acts dual-purpose; it provides the ammonia source while creating a mildly acidic environment that facilitates the vital imine intermediate formation[1].
-
Reaction: Stir the mixture under reflux at 80 °C for 12 hours[1]. The thermal energy drives the nucleophilic addition of the phosphite to the in situ generated imine.
-
Workup: Cool the mixture to room temperature, dilute with dichloromethane, and wash sequentially with water and brine to remove unreacted ammonium salts. Dry the organic layer over anhydrous
[3]. -
Purification: Purify the crude residue via silica gel column chromatography to isolate pure diethyl (amino(phenyl)methyl)phosphonate as a yellowish semisolid or white solid[1][3].
Step 2: NMR Sample Preparation & Acquisition
-
Solvent Choice: Dissolve 10–15 mg of the purified compound in 0.6 mL of
. Causality Note: is preferred over if the protons need to be observed, as its strong hydrogen-bonding capability slows proton exchange[2]. -
Acquisition (1D
): Acquire a standard 1D spectrum at 400 MHz. Ensure the spectral window is wide enough (-1 to 12 ppm) and the relaxation delay ( ) is at least 2 seconds for accurate integration. -
Acquisition (
): If the α-CH doublet is obscured by the ethoxy multiplets, apply a broadband decoupling pulse at the resonance frequency (~162 MHz on a 400 MHz instrument)[2]. The ~18 Hz doublet will collapse into a sharp singlet, unequivocally confirming the causality.
Analytical Workflow Visualization
Fig 1: NMR analytical workflow for the structural validation of α-aminobenzyl phosphonates.
References
Sources
- 1. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy- d -xylulose 5-phosphate reductoisomerase (DXR): in silico , in vitro and ant ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05083E [pubs.rsc.org]
- 2. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
ESI-MS fragmentation pattern of dibenzyl alpha-aminophosphonates
ESI-MS/MS Fragmentation Profiling of -Aminophosphonates: A Comparative Guide on Dibenzyl vs. Diethyl Esters
Introduction & Mechanistic Rationale
However, this synthetic advantage translates into a highly labile gas-phase behavior during Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Understanding the distinct fragmentation causality of dibenzyl versus diethyl esters is essential for accurate structural elucidation and preventing the misinterpretation of mass spectra [3].
Comparative Performance: Gas-Phase Stability and Diagnostic Ions
The fragmentation pattern of
Table 1: Comparative ESI-MS/MS Characteristics of
| Phosphonate Ester Type | Primary Neutral Loss | Diagnostic Product Ion(s) | Relative Gas-Phase Stability | Optimal Collision Energy (CID) |
| Dibenzyl | Benzyl Alcohol (-108 Da) | Low (Prone to in-source decay) | 10 - 20 eV | |
| Diethyl | Ethylene (-28 Da), Ethanol (-46 Da) | Moderate | 20 - 35 eV | |
| Diphenyl | Phenol (-94 Da) | High | 30 - 50 eV |
In-Depth Fragmentation Pathways
-
The Tropylium Hallmark (Dibenzyl Specific): When subjected to Collision-Induced Dissociation (CID), dibenzyl
-aminophosphonates undergo rapid heterolytic cleavage of the P-O-C bond.-
Causality: The departing benzyl cation is highly resonance-stabilized, rapidly rearranging into the aromatic tropylium ion (
, 91). This stabilization drastically lowers the activation energy required for fragmentation, making 91 the base peak even at very low collision energies.
-
-
Neutral Losses: Diethyl esters typically lose ethylene (-28 Da) via a four-membered cyclic transition state, or ethanol (-46 Da) [4]. In contrast, dibenzyl esters lose benzyl alcohol (-108 Da) or toluene (-92 Da) via proton transfer mechanisms.
-
C-P Bond Cleavage (Universal): At elevated collision energies, the core C-P bond breaks.
-
Causality: The positive charge is retained on the nitrogen-containing fragment due to its lower ionization energy, yielding a stable iminium ion (
) while the phosphite moiety is lost as a neutral species. This iminium ion is the most critical fragment for identifying the specific aldehyde and amine precursors used in the initial synthesis.
-
Experimental Workflow: Self-Validating ESI-MS/MS Protocol
Because dibenzyl esters are highly labile, standard MS/MS tuning protocols often fail, resulting in spectra dominated by artifactual fragments. The following protocol establishes a self-validating system to ensure structural integrity prior to CID.
Step 1: Sample Preparation & Infusion
-
Action: Dilute the purified dibenzyl
-aminophosphonate to 1 µg/mL in a 50:50 Methanol:Water solution containing 0.1% Formic Acid. -
Causality: Formic acid provides abundant protons to drive the formation of the
precursor ion. The 50% organic modifier lowers the surface tension of the droplet, stabilizing the electrospray plume and enhancing desolvation efficiency without requiring excessive source temperatures.
Step 2: In-Source Decay (ISD) Mitigation (Self-Validation Step)
-
Action: Infuse the sample at 10 µL/min. Monitor the intensities of both the
precursor ion and the 91 product ion in MS1 mode. Ramp the Declustering Potential (DP) or Cone Voltage from 10V to 100V. -
Self-Validation: Select the highest DP where the
91 intensity remains strictly below 5% of the base peak. If 91 dominates the MS1 spectrum, your DP is too high, causing in-source fragmentation. If you do not perform this validation, subsequent MS/MS data will be derived from a pre-fragmented ion, rendering the structural analysis useless.
Step 3: Collision Energy (CE) Profiling
-
Action: Isolate the
ion in Q1. Perform a CE ramp in Q2 from 5 eV to 50 eV using Argon collision gas. -
Causality: You must acquire spectra at two distinct energy tiers. At low CE (10-15 eV), the spectrum confirms the ester identity (yielding
91). At high CE (30-40 eV), the energy overcomes the C-P bond activation barrier, yielding the diagnostic iminium ion necessary for core structural elucidation.
Fragmentation Pathway Visualization
Figure 1: Comparative ESI-MS/MS fragmentation pathways of dibenzyl vs. diethyl α-aminophosphonates.
Conclusion
The ESI-MS fragmentation of dibenzyl
References
- An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvyUsTya5ATlQAv_C4Yo3RPpKk-Q4FNoROcaB-BBtwqu98Be4W0Nd-8Z9TngJwhnX46w1qYCZsTM0QMMIvC_gN4N8VKayi3rFEmo3QGZWlOei4ICKWzXKr3nK_iWrfPGWZ-aXqNdAjrccEMbJtW-9rYQoCf3sArh8r2WKrM5fIp4QNVwQNre-93davUa5OX__nZLiYidHpId1xb27DO5Fbs-RKUDJKWwsGrrpeWsyJkYr7m-6c0AxplIOaqsCRK1znFuO4dSXdepNDNphKTMyBJWAn24rUeqSuwGXS0wF3EsWio9p83albqljUs4R7qtaj3B1wDfFzEb0WgZ8IYXwHim6-UpNKQwR5BHNN82sX2KjYlubLy_NYi0EDa13mGcQUQakUDdazcaZmEcg=]
- A Fast and Convenient Synthesis of New Water-Soluble, Polyanionic Dendrimers. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyGmxAoVhGQLfzCmpb62luJCIFgmvTxSVZG5uyRlf-qp0m_gw0I7dasdBBhFWCoqVLkI1aB37MDjK0rc5WGZtQRDFhUQQYTAXfG8RupOiKjZWMZ6zZCR2ANUt1w8kpnkwVFd4=]
- Synthesis and Antimicrobial Evaluation of γ-Borono Phosphonate Compounds in Escherichia coli and Mycobacterium smegmatis. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiEMbgX3tnkMa4EMBORneAyvQrcqXD6_P-c54YH1tjVhpBrASfw3-7JnONst4dMuDLkqpkHZZmGA6AbzzQCysF2OuaySOdfSuRT6e3Mi4PKnXMZg1ubaDI80YuyZyVzOLsQFvBcz6iYW814w==]
- Diethyl Methylphosphonite | CAS 15715-41-0. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1Ru8MV3-_ggLVSIQxzsp29tC8cbzmu9DzIp1oJxImzyxDLKpZ7ZOSH3etvk0J9oRsvWAS7LLzgnmQznm2qQpaSULaVR92SvKcpc2prLHMMrUnrGrKbwJeR7r-cMiNnIm9Gq75]
A Comparative Guide to the X-ray Crystallography of Alpha-Anilinobenzyl Phosphonate Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, α-anilinobenzyl phosphonate derivatives have emerged as a compelling class of compounds, demonstrating significant potential as anticancer and antimicrobial agents. Their structural analogy to α-amino acids allows them to interact with biological systems, while the phosphonate moiety imparts unique physicochemical properties. Understanding the three-dimensional architecture of these molecules is paramount for deciphering their mechanism of action and for the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive comparison of the X-ray crystallography data for several key α-anilinobenzyl phosphonate derivatives, offering insights into their synthesis, structural features, and structure-activity relationships.
The Structural Landscape: A Crystallographic Data Comparison
The precise arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable information about bond lengths, bond angles, and intermolecular interactions. This data is fundamental to understanding the conformational preferences of a molecule and how it may interact with a biological target. Below is a comparative summary of the crystallographic data for a selection of α-anilinobenzyl phosphonate derivatives.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Monoethyl (α-anilinobenzyl)phosphonate | C₁₅H₁₈NO₃P | Monoclinic | P2₁/c | 10.334(2) | 10.123(2) | 14.789(3) | 90 | 99.64(3) | 90 | 1525.3(6) | 4 | [1] |
| Monoethyl {α-[4-(phenyldiazenyl)anilino]benzyl}phosphonate | C₂₁H₂₂N₃O₃P | Monoclinic | P2₁/n | 13.987(3) | 8.356(2) | 17.998(4) | 90 | 107.23(3) | 90 | 2008.0(8) | 4 | [1] |
| Diethyl [(4-bromoanilino)(4-ethynylphenyl)methyl]phosphonate | C₁₉H₂₁BrNO₃P | Monoclinic | P2₁/c | 11.011(2) | 11.119(2) | 16.892(3) | 90 | 105.98(3) | 90 | 1988.4(7) | 4 | [2] |
| Diethyl ((4-chloro-2-methylanilino){4-[2-(trimethylsilyl)ethynyl]phenyl}methyl)phosphonate | C₂₃H₃₁ClNO₃PSi | Triclinic | P-1 | 9.296(2) | 10.613(2) | 14.072(3) | 81.33(3) | 85.01(3) | 74.33(3) | 1312.5(5) | 2 | [2] |
| Diethyl ((4-fluoroanilino){4-[2-(trimethylsilyl)ethynyl]phenyl}methyl)phosphonate | C₂₂H₂₉FNO₃PSi | Monoclinic | P2₁/c | 16.485(3) | 8.878(2) | 16.921(3) | 90 | 113.12(3) | 90 | 2275.5(8) | 4 | [2] |
| Diethyl [(4-ethynylphenyl)(naphthalen-2-ylamino)methyl]phosphonate | C₂₃H₂₄NO₃P | Monoclinic | P2₁/c | 10.387(2) | 18.009(4) | 11.564(2) | 90 | 104.39(3) | 90 | 2094.3(7) | 4 | [2] |
Table 1: Comparative Crystallographic Data of Selected α-Anilinobenzyl Phosphonate Derivatives. This table summarizes key crystallographic parameters, providing a basis for comparing the solid-state structures of these compounds.
Experimental Protocols: From Synthesis to Single Crystals
The journey from starting materials to a well-defined crystal structure involves two critical stages: chemical synthesis and crystallization. The Kabachnik-Fields reaction is a cornerstone for the synthesis of α-aminophosphonates, offering a versatile and efficient one-pot, three-component condensation.
Synthesis via the Kabachnik-Fields Reaction: A Step-by-Step Protocol
This protocol provides a general procedure for the synthesis of α-anilinobenzyl phosphonate derivatives. The specific reactants and conditions may be varied to obtain different derivatives.
Materials:
-
Aniline derivative (1.0 eq)
-
Benzaldehyde derivative (1.0 eq)
-
Diethyl phosphite (1.2 eq)
-
Catalyst (e.g., molecular iodine, Lewis acids, or solvent-free conditions under microwave irradiation)
-
Solvent (e.g., acetonitrile, ethanol, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating) or microwave reactor
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reactant Mixing: In a round-bottom flask, dissolve the aniline derivative (1.0 eq) and the benzaldehyde derivative (1.0 eq) in the chosen solvent.
-
Addition of Phosphite: To the stirred solution, add diethyl phosphite (1.2 eq).
-
Catalyst and Reaction Conditions: Introduce the catalyst, if any. The reaction can be performed at room temperature, heated to reflux, or subjected to microwave irradiation, depending on the specific substrates and desired reaction rate.[3][4] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]
-
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of α-anilinobenzyl phosphonate derivatives.
Crystallization for X-ray Diffraction Analysis
Obtaining high-quality single crystals is often the most challenging step. The following are common techniques for the recrystallization of α-aminophosphonates.
General Considerations:
-
Purity: The compound should be of high purity.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. A solvent-antisolvent system can also be effective.
-
Slow Cooling: Slow and undisturbed cooling of a saturated solution is crucial for the growth of large, well-ordered crystals.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.[5][6]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[6]
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote further crystallization.[5]
Structure-Activity Relationships (SAR): Linking Molecular Structure to Biological Function
The therapeutic potential of α-anilinobenzyl phosphonate derivatives is intrinsically linked to their three-dimensional structure. By comparing the crystal structures with their biological activities, we can begin to understand the key structural features that govern their efficacy.
Anticancer Activity
Studies have shown that the nature and position of substituents on the aromatic rings significantly influence the anticancer activity of these compounds.[7][8]
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aniline or benzyl ring can enhance anticancer activity. This is potentially due to altered electronic properties that affect binding to target proteins or cellular uptake.
-
Steric Hindrance: Bulky substituents near the phosphonate group can impact the molecule's ability to fit into the active site of a target enzyme, which can either increase or decrease activity depending on the specific target.
-
Hydrogen Bonding: The N-H group of the aniline moiety and the P=O group of the phosphonate are key hydrogen bond donors and acceptors, respectively. Their ability to form hydrogen bonds with biological macromolecules is crucial for activity. Crystal structures reveal the preferred conformations for these interactions.
Antimicrobial Activity
Similar to their anticancer effects, the antimicrobial properties of α-anilinobenzyl phosphonates are also structure-dependent.[4][9]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the aromatic rings, plays a critical role in its ability to penetrate bacterial cell membranes.
-
Specific Substituent Effects: The presence of certain functional groups can lead to enhanced activity against specific microbial strains. For example, some studies have shown that derivatives containing quinoline or thiazole moieties exhibit potent antimicrobial effects.[4] The crystal structure can provide insights into how these moieties are oriented and whether they are available for interaction.
Caption: Relationship between molecular structure and biological activity.
Conclusion
The X-ray crystallographic analysis of α-anilinobenzyl phosphonate derivatives provides a foundational understanding of their structural properties, which is essential for the development of new therapeutic agents. This guide has presented a comparative overview of the crystallographic data, detailed experimental protocols for their synthesis and crystallization, and an exploration of their structure-activity relationships. By integrating these different facets of research, scientists and drug development professionals can more effectively navigate the chemical space of these promising compounds and design next-generation molecules with enhanced efficacy and selectivity.
References
-
Višnjevac, A., Tušek-Božić, L., & Traldi, P. (2004). Two types of monoethyl α-anilinobenzylphosphonates: a zwitterion and a molecular compound. Acta Crystallographica Section C: Crystal Structure Communications, 60(5), o338-o340. [Link]
-
Koszelewski, D., et al. (2022). Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. Molecules, 27(11), 3546. [Link]
-
Baddi, L., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Current Green Chemistry, 8(2), 123-129. [Link]
-
El-Gazzar, A. B. A., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Medicinal Chemistry Research, 30(11), 2133-2147. [Link]
-
El-Gazzar, A. B. A., et al. (2013). Synthesis and structural characterization of four related α-phosphonates. Acta Crystallographica Section C: Crystal Structure Communications, 69(9), 1045-1051. [Link]
-
Višnjevac, A., & Tušek-Božić, L. (2007). Monoalkyl (a-anilino-N-benzyl)phosphonate derivatives. ResearchGate. [Link]
-
Ali, O. M., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2589–2606. [Link]
-
García, J. M., et al. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 24(2), 299. [Link]
-
Li, X., et al. (2013). Crystal structure of diethyl [(4-chloroanilino)(4-hydroxyphenyl)methyl]phosphonate N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o899. [Link]
-
El-Gazzar, A. B. A., et al. (2022). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. ResearchGate. [Link]
-
Demkowicz, S., et al. (2015). A new method for the synthesis of α-aminoalkylidenebisphosphonates and their asymmetric phosphonyl-phosphinyl and phosphonyl-phosphinoyl analogues. Beilstein Journal of Organic Chemistry, 11, 1374–1381. [Link]
-
Chen, L., et al. (2020). Lanthanide–uranyl phosphonates constructed from diethyl ((phenylsulfonyl)methyl)phosphonate. Dalton Transactions, 49(1), 101-107. [Link]
-
Aouf, C., et al. (2018). Aminomethylenephosphonic Acids Syntheses and Applications (A Review). Organic & Medicinal Chemistry International Journal, 6(3). [Link]
-
KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core. [Link]
-
Ali, O. M., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2589–2606. [Link]
-
Sharma, D., et al. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 2115-2122. [Link]
-
Keglevich, G., et al. (2020). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 25(21), 5221. [Link]
-
NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. NIST Chemistry WebBook. [Link]
-
LibreTexts Chemistry. (2021, March 5). 2.1: Recrystallization. [Link]
-
University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility. [Link]
-
TU Graz. (n.d.). Growing X-ray Quality Crystals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. dovepress.com [dovepress.com]
- 8. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Dibenzyl (alpha-anilinobenzyl)-phosphonate
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary and Toxicological Profile
-
Phosphonate Core: Phosphonates as a class can be irritants to the skin and eyes.[1] Solid phosphonates may also pose a respiratory hazard if handled in a way that generates dust.
-
Alpha-Anilinobenzyl Group: This substituent is formed from aniline and benzaldehyde, both of which have well-documented toxicological profiles.
-
Aniline: A highly toxic systemic poison that can be absorbed through the skin and via inhalation.[2] It is a skin and eye irritant and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2][3][4] Chronic exposure may lead to anemia and damage to the heart, liver, and kidneys.[4]
-
Benzaldehyde: An irritant to the skin, eyes, and respiratory tract.[5][6][7] It can also act as a skin sensitizer, potentially causing allergic reactions upon repeated contact.[5][6]
-
Based on this analysis, Dibenzyl (alpha-anilinobenzyl)-phosphonate should be handled as a compound that is potentially corrosive, a skin and eye irritant, a potential skin sensitizer, and systemically toxic upon absorption.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Dibenzyl (alpha-anilinobenzyl)-phosphonate to prevent all routes of exposure.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is the minimum requirement for incidental contact. For extended handling or in case of a spill, heavy-duty gloves such as butyl rubber or Viton should be worn over inner nitrile gloves. This provides protection against both the phosphonate and the organic components of the molecule. |
| Eye and Face Protection | Chemical splash goggles are mandatory at all times. When there is a risk of splashing, a full-face shield must be worn in conjunction with goggles. Standard safety glasses do not provide adequate protection. |
| Body Protection | A lab coat, fully buttoned, is required for all work with this compound. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of Dibenzyl (alpha-anilinobenzyl)-phosphonate should be conducted inside a certified chemical fume hood to avoid inhalation of any potential aerosols or vapors. |
| Footwear | Closed-toe shoes are required in the laboratory at all times. |
Safe Handling and Storage Protocols
Adherence to strict protocols is crucial for minimizing the risks associated with Dibenzyl (alpha-anilinobenzyl)-phosphonate.
3.1. Engineering Controls
-
Chemical Fume Hood: All weighing, dissolving, and transfer operations involving this compound must be performed in a properly functioning chemical fume hood.
-
Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[8]
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent bench paper.
-
Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the vessel containing the compound slowly and carefully. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible.
-
Transfers: Use appropriate tools, such as a spatula for solids or a pipette for solutions, to transfer the material. Avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves using the proper technique and dispose of them in the designated chemical waste container. Wash hands thoroughly with soap and water.
3.3. Storage Requirements
-
Store Dibenzyl (alpha-anilinobenzyl)-phosphonate in a tightly sealed, clearly labeled container.
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Store in a secondary containment tray to prevent the spread of material in case of a leak.
Spill Management Plan
In the event of a spill, immediate and appropriate action is critical.
4.1. Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
4.2. Step-by-Step Spill Cleanup Procedure
-
Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Containment: For liquid spills, surround the area with an inert absorbent material like sand or vermiculite. For solid spills, carefully cover the material with a damp paper towel to avoid generating dust.
-
Collection: Carefully collect the absorbed or contained material using non-sparking tools and place it into a clearly labeled, sealed waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All materials used for decontamination should also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
Disposal Plan
All waste containing Dibenzyl (alpha-anilinobenzyl)-phosphonate, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
5.1. Waste Segregation and Collection
-
Solid Waste: Collect in a dedicated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
5.2. Disposal Method
-
The primary recommended method for the disposal of organophosphorus compounds is incineration at a licensed hazardous waste facility.[9]
-
Chemical degradation through hydrolysis may also be a viable option, but this should only be performed by trained personnel with a validated procedure.[10]
-
Consult your institution's environmental health and safety department for specific disposal procedures and to arrange for waste pickup.
By adhering to the guidelines outlined in this document, researchers can work safely with Dibenzyl (alpha-anilinobenzyl)-phosphonate, minimizing personal risk and ensuring environmental responsibility.
References
- ANILINE. (n.d.). PubChem.
- Final report on the safety assessment of benzaldehyde. (2006). International Journal of Toxicology, 25 Suppl 1, 11–27.
- BENZALDEHYDE CAS N°: 100-52-7. (n.d.). European Chemicals Agency.
- Safety Assessment of Benzaldehyde as Used in Cosmetics. (2023, May 19). Cosmetic Ingredient Review.
- Is aniline toxic to humans? (2024, April 19). ChemicalBook.
- Final Report on the Safety Assessment of Benzaldehyde. (2025, August 10).
- Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). Centers for Disease Control and Prevention.
- Aniline and its salts - Evaluation statement. (2023, June 26). Australian Government Department of Health and Aged Care.
- Benzaldehyde - GESTIS Substance D
- Aniline Acute Exposure Guideline Levels. (n.d.).
- 8.9 Corrosives. (n.d.). Cornell University Environmental Health and Safety.
- Corrosives. (n.d.). Purdue University Environmental and Ecological Engineering.
- Detoxification of Organophosphorus Pesticide Solutions. (1991, August 2).
- Organophosphate/Carbamate Exposure - Management. (2024, August 2). NSW Government.
- Dibenzyl phosphonate | C14H15O3P. (n.d.). BuyersGuideChem.
- Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety.
- Decontamin
- Corrosive Substances: Dangers and How to Handle Them Safely. (2024, August 27).
- Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca.
- Detoxification of organophosphate pesticides using an immobilized phosphotriesterase from Pseudomonas diminuta. (n.d.).
- Dibenzyl phosphon
- Dibenzyl (alpha-anilinobenzyl)
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.).
- Cas 17176-77-1,Dibenzyl phosphite. (n.d.). LookChem.
- 17176-77-1 | Dibenzyl phosphon
Sources
- 1. Dibenzyl phosphonate | 17176-77-1 [sigmaaldrich.com]
- 2. Is aniline toxic to humans?_Chemicalbook [chemicalbook.com]
- 3. LCSS: ANILINE [web.stanford.edu]
- 4. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
